Larazotide Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCNONRVCGHAT-UFIKZEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007986 | |
| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881851-50-9 | |
| Record name | Larazotide acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Larazotide Acetate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate is an investigational drug candidate that has been primarily studied for its potential in treating celiac disease. It is a synthetic octapeptide that acts as a tight junction regulator, aiming to restore the integrity of the intestinal barrier. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for a scientific audience engaged in pharmaceutical research and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic peptide composed of eight amino acids. Its structure and properties are fundamental to its biological activity and formulation development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine acetate | |
| Amino Acid Sequence | Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (GGVLVQPG) | |
| Molecular Formula | C34H59N9O12 | |
| Molecular Weight | 785.9 g/mol | |
| CAS Number | 881851-50-9 | |
| Appearance | White to off-white solid | |
| Solubility in Water | ≥ 20 mg/mL (25.45 mM) | |
| Solubility in DMSO | 3.2 mg/mL (4.07 mM) |
Mechanism of Action: Modulation of Intestinal Tight Junctions
This compound's primary mechanism of action involves the regulation of intestinal epithelial tight junctions, which are crucial for controlling paracellular permeability. In conditions like celiac disease, these junctions become compromised, leading to a "leaky gut."
The Zonulin Pathway
The integrity of tight junctions is regulated by a protein called zonulin. In celiac disease, the ingestion of gluten triggers the release of zonulin in the small intestine. Zonulin then binds to its receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and an increase in intestinal permeability.
This compound as a Zonulin Antagonist
This compound acts as a competitive antagonist of the zonulin receptor. By binding to this receptor, it prevents zonulin from exerting its effects, thereby inhibiting the disassembly of tight junctions. This helps to maintain the barrier function of the intestinal epithelium, preventing the passage of harmful substances like gluten fragments into the bloodstream and reducing the subsequent inflammatory immune response.
Larazotide Acetate and Its Interaction with Actin Filaments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larazotide acetate is an octapeptide drug candidate investigated for its ability to regulate intestinal tight junctions (TJs). Its primary mechanism of action involves the inhibition of zonulin, a protein that modulates intestinal permeability. By preventing the disassembly of TJs, this compound offers a therapeutic strategy for conditions associated with increased intestinal permeability, such as celiac disease. A critical aspect of its mechanism is the modulation of the actin cytoskeleton, a key structural and regulatory component of TJ integrity. This technical guide provides an in-depth exploration of the molecular interactions between this compound and actin filaments, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Introduction to this compound
This compound (formerly AT-1001) is a synthetic eight-amino-acid peptide designed to act as a tight junction regulator.[1] It is administered orally and acts locally on the intestinal epithelium to counteract the effects of gliadin, the immunogenic component of gluten, which is known to induce an inflammatory response in individuals with celiac disease.[2] The primary molecular mechanism of this compound is believed to be the antagonism of zonulin, a protein that reversibly regulates intestinal permeability.[2] By inhibiting zonulin, this compound helps to restore the barrier function of the intestinal epithelium, preventing the passage of gliadin and other inflammatory triggers into the lamina propria.[2]
The Role of the Actin Cytoskeleton in Intestinal Permeability
The intestinal epithelial barrier is maintained by the apical junctional complex, which includes tight junctions and adherens junctions. TJs are dynamic structures that control the paracellular flux of ions and small molecules. The integrity of TJs is intrinsically linked to the underlying cortical actin cytoskeleton.[3] Actin filaments are anchored to TJ proteins, such as zonula occludens-1 (ZO-1), and regulate the tension and stability of the junctional complex.[4]
In pathological conditions like celiac disease, exposure to gliadin triggers the release of zonulin.[5] Zonulin then initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton.[6] This reorganization involves the contraction of the perijunctional actomyosin ring, which pulls on the TJ proteins, leading to their disassembly and a subsequent increase in intestinal permeability.[2]
This compound's Mechanism of Action on Actin Filaments
This compound counteracts the disruptive effects of zonulin on the actin cytoskeleton. It is thought to competitively inhibit the binding of zonulin to its receptor, protease-activated receptor 2 (PAR2), on the surface of intestinal epithelial cells.[2] This inhibition prevents the downstream signaling events that lead to actin rearrangement and TJ disassembly.
The proposed signaling pathway is as follows:
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Zonulin Binding and Receptor Activation: Zonulin binds to PAR2, leading to the transactivation of the epidermal growth factor receptor (EGFR).[2]
-
Downstream Signaling Cascade: This receptor activation initiates a downstream cascade involving protein kinase C (PKC).[6]
-
Actin Polymerization and Reorganization: Activated PKC promotes the polymerization of actin filaments and the contraction of the actomyosin ring.[6]
-
Tight Junction Disassembly: The mechanical stress exerted by the contracting actin filaments leads to the displacement of TJ proteins like ZO-1 and occludin from the junctional complex, resulting in increased paracellular permeability.[4]
This compound, by blocking the initial zonulin-PAR2 interaction, prevents this entire cascade. Furthermore, evidence suggests that this compound may also inhibit myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin light chains and subsequent actomyosin contraction.[2] This dual mechanism of action—zonulin antagonism and potential MLCK inhibition—effectively stabilizes the actin cytoskeleton and preserves tight junction integrity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intestinal barrier function and actin organization as reported in in vitro studies.
| Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells | |||
| Condition | TEER (% of Control) | Description | Reference |
| Control (Untreated) | 100% | Baseline TEER of confluent Caco-2 cell monolayers. | [7] |
| AT-1002 (5 mg/mL) | ~60% | A significant decrease in TEER, indicating increased paracellular permeability. AT-1002 is a zonulin mimetic. | [7] |
| AT-1002 (5 mg/mL) + this compound | ~95% | This compound significantly inhibits the AT-1002-induced reduction in TEER. | [4] |
| Gliadin Fragments | Decreased | Gliadin fragments cause a reduction in TEER. | [4] |
| Gliadin Fragments + this compound | Inhibited Decrease | This compound prevents the gliadin-induced decrease in TEER. | [4] |
| Table 2: Effect of this compound on Actin Filament and Tight Junction Protein Distribution | ||
| Experiment | Observation | Reference |
| Actin Rearrangement (Phalloidin Staining) | Gliadin and AT-1002 induce disruption of actin filaments. This compound prevents this disruption. | [3] |
| ZO-1 Redistribution | Gliadin and AT-1002 cause redistribution of ZO-1 away from the cell junctions. This compound inhibits this redistribution. | [4] |
| Junctional ZO-1 Quantification | The amount of ZO-1 at the cell junction is significantly increased in the presence of this compound compared to treatment with AT-1002 alone. | [3] |
| Actin Fluorescence Intensity | Actin fluorescence intensity at the cell junctions is significantly increased in the presence of this compound compared to treatment with AT-1002 alone. | [3] |
Key Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
The Caco-2 human colorectal adenocarcinoma cell line is a widely used model for studying the intestinal barrier.
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Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².
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Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values typically above 300 Ω·cm² are considered suitable for permeability studies.[8][9]
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is an indicator of tight junction integrity.
-
Equipment: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.
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Preparation: The electrodes are sterilized with 70% ethanol and then rinsed with sterile phosphate-buffered saline (PBS) or culture medium. The Transwell plates are removed from the incubator and allowed to equilibrate to room temperature.
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Measurement: The longer electrode is placed in the basolateral compartment (outside the insert) and the shorter electrode is placed in the apical compartment (inside the insert), ensuring the electrodes do not touch the cell monolayer.
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Reading: The resistance reading (in Ohms) is recorded once the value stabilizes.
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Calculation: To obtain the TEER value in Ω·cm², the resistance of a blank Transwell insert (without cells) is subtracted from the measured resistance of the cell monolayer, and the result is then multiplied by the surface area of the Transwell insert. TEER (Ω·cm²) = (R_monolayer - R_blank) × Area (cm²)
Immunofluorescence Staining for F-actin (Phalloidin Staining)
This protocol allows for the visualization of filamentous actin (F-actin) within the cells.
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Cell Preparation: Caco-2 cells grown on coverslips or Transwell inserts are treated with the desired stimuli (e.g., gliadin, this compound).
-
Fixation: The cells are washed with PBS and then fixed with 3-4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
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Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.
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Blocking: Non-specific binding sites are blocked by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
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Staining: The cells are incubated with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 20-60 minutes at room temperature, protected from light.
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Washing and Mounting: The cells are washed several times with PBS to remove unbound phalloidin. If desired, a nuclear counterstain like DAPI can be added. The coverslips are then mounted onto microscope slides with an antifade mounting medium.
-
Visualization: The stained cells are visualized using a fluorescence or confocal microscope.
Visualizations of Signaling Pathways and Workflows
Diagram 1: Zonulin-Mediated Tight Junction Disassembly
Caption: Zonulin signaling cascade leading to increased intestinal permeability.
Diagram 2: this compound's Mechanism of Action
References
- 1. This compound promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Larazotide Acetate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the molecular mechanisms of larazotide acetate, a synthetic octapeptide designed to regulate intestinal tight junctions. It details the primary signaling pathways affected, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its mode of action.
Introduction: The Role of Intestinal Permeability and this compound
The intestinal epithelium serves as a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful luminal contents like toxins, antigens, and microorganisms. This barrier function is primarily regulated by intercellular multiprotein complexes known as tight junctions (TJs).[1] In several autoimmune and inflammatory conditions, such as celiac disease, dysregulation of TJs leads to increased intestinal permeability, often termed "leaky gut".[2][3] This allows antigens like gliadin (a component of gluten) to cross the epithelial barrier and trigger an inflammatory cascade in the lamina propria.[1][4]
This compound (LA), a synthetic eight-amino-acid peptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly), is a first-in-class TJ regulator.[1][5] It is structurally derived from the Vibrio cholerae zonula occludens toxin (Zot) and acts as an antagonist to human zonulin, the only known physiological modulator of intestinal permeability.[1][6][7] By preventing the disassembly of TJs, this compound aims to restore normal barrier function and mitigate the inflammatory responses associated with increased permeability.[8][9]
Primary Molecular Target: The Zonulin Signaling Pathway
The principal mechanism of this compound involves the competitive inhibition of the zonulin signaling pathway. Zonulin, now identified as prehaptoglobin-2, is released by intestinal epithelial cells in response to stimuli like gliadin and bacteria.[10][11][12]
Signaling Cascade:
-
Trigger: In celiac disease, indigestible gliadin fragments bind to the chemokine receptor CXCR3 on the apical surface of enterocytes.[10][13]
-
Zonulin Release: This binding initiates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[10][13]
-
Receptor Binding: Zonulin binds to a complex of receptors on the epithelial cell surface, including Epidermal Growth Factor Receptor (EGFR) and Proteinase-Activated Receptor 2 (PAR2).[10][11][13]
-
Downstream Activation: This receptor engagement activates downstream signaling involving protein kinase C (PKC), which leads to the phosphorylation of myosin light chain and subsequent contraction of the perijunctional actomyosin ring.[1][14]
-
TJ Disassembly: This process results in the rearrangement of the actin cytoskeleton and the displacement of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins from the junctional complex, thereby increasing paracellular permeability.[1][15]
This compound intervenes by blocking the binding of zonulin to its receptors, thus preventing the initiation of this downstream cascade and preserving the integrity of the tight junctions.[6][8][10]
Downstream Molecular Effects
This compound's action as a zonulin antagonist translates into several key downstream effects at the cellular level that collectively enhance intestinal barrier function.
-
Actin Cytoskeleton Stabilization: A primary consequence of zonulin signaling is the rearrangement of the F-actin cytoskeleton, which provides structural support to the tight junction complex.[1][14] this compound prevents this rearrangement, thereby stabilizing the junctional architecture.[6][16] Studies in Caco-2 and IEC6 cells have shown that LA inhibits the redistribution of actin caused by gliadin fragments and other stimuli.[16]
-
TJ and Adherens Junction Protein Redistribution: this compound promotes the proper localization of essential TJ proteins (ZO-1, occludin, claudins) and adherens junction proteins (E-cadherin) at the cell-cell junctions.[2][17] In "leaky" epithelial models, LA treatment was shown to increase the membrane expression of these proteins and decrease their intracellular distribution.[2]
-
Inhibition of Myosin Light Chain Kinase (MLCK): More recent studies suggest that this compound may also act by inhibiting MLCK.[18][19][20] MLCK phosphorylates myosin light chain (MLC), a key step in the contraction of the actomyosin ring that pulls on TJ proteins and increases permeability.[1][15] By reducing MLC phosphorylation, this compound likely reduces tension on the actin filaments, facilitating TJ closure.[5][18]
Quantitative Data on this compound's Efficacy
The effects of this compound have been quantified in both in vitro cell models and human clinical trials.
Table 1: Summary of In Vitro Effects on Transepithelial Electrical Resistance (TEER)
TEER is a measure of the electrical resistance across an epithelial monolayer and is a standard indicator of tight junction integrity. Higher TEER values correspond to lower permeability.
| Cell Line | Stimulus / Condition | This compound (LA) Treatment | Outcome | Reference(s) |
| Caco-2 | AT-1002 (Zot-derived peptide) | Pretreatment with LA | Inhibited the AT-1002-induced reduction in TEER | [16][21] |
| Caco-2 | Cytokines (basolateral) | Apical LA application | Inhibited the increase in TJ permeability | [16][21] |
| C2BBe1 | Anoxia/Reoxygenation (A/R) Injury | 10 mM LA pretreatment | Significantly increased TEER and preserved TJ integrity during A/R | [5] |
| MDCK | Calcium Switch Assay | LA added with high calcium | Promoted faster and more robust TJ assembly (TEER recovery) | [2][22] |
Table 2: Summary of Key Phase IIb Clinical Trial Results
This trial assessed the efficacy of different doses of this compound in adult celiac disease patients with persistent symptoms despite being on a gluten-free diet.[4]
| Endpoint | This compound Dose | Result vs. Placebo | p-value |
| Primary: Average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | 0.5 mg (3x daily) | Statistically significant reduction in symptoms | 0.022 (ANCOVA) |
| 1.0 mg (3x daily) | Not significantly different | - | |
| 2.0 mg (3x daily) | Not significantly different | - | |
| Exploratory: Reduction in Symptomatic Days (CeD PRO) | 0.5 mg (3x daily) | 26% decrease | 0.017 |
| Exploratory: Increase in Improved Symptom Days (CeD PRO) | 0.5 mg (3x daily) | 31% increase | 0.034 |
| Exploratory: Reduction in Headache and Tiredness | 0.5 mg (3x daily) | Statistically significant decrease | 0.010 |
Note: A subsequent Phase 3 trial (CedLara) was discontinued after an interim analysis suggested the trial was unlikely to meet its primary endpoint.[23]
Key Experimental Protocols
The molecular targets and mechanism of action of this compound have been defined through a series of key experimental procedures.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol assesses the integrity of epithelial cell monolayers.
-
Cell Culture: Epithelial cells (e.g., Caco-2, MDCK) are seeded at a high density onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent, polarized monolayer is formed.
-
Treatment: Monolayers are pre-incubated with various concentrations of this compound or a vehicle control in the apical chamber for a defined period.
-
Stimulation: A permeability-inducing agent (e.g., AT-1002, gliadin fragments, cytokines) is added to the apical or basolateral chamber.
-
Measurement: The electrical resistance across the monolayer is measured at multiple time points using an epithelial volt-ohm meter (EVOM).
-
Analysis: TEER values are typically normalized to the surface area of the filter and expressed as Ω·cm². A decrease in TEER indicates increased paracellular permeability.
Calcium Switch Assay
This assay is used to study the dynamics of de novo tight junction assembly.[2]
-
Establish Monolayer: Epithelial cells (typically MDCK) are grown to confluence in a normal calcium medium to form mature TJs.
-
Disrupt Junctions: The cells are switched to a low-calcium medium (<5 µM) for several hours. The lack of extracellular calcium causes the disassembly of calcium-dependent adherens junctions and subsequently tight junctions, leading to their internalization.
-
Induce Reassembly: The medium is switched back to a normal calcium concentration ("calcium switch") to initiate the synchronous reassembly of junctions. Cells are treated with either this compound or a vehicle control at this step.
-
Analysis: At various time points after the switch, cells are either:
-
Fixed and Stained: Immunofluorescence is used to visualize the localization and organization of TJ proteins (ZO-1, occludin) and actin at the cell borders.
-
Assessed for Barrier Function: TEER is measured to quantify the rate and extent of functional barrier recovery.
-
Immunofluorescence Staining for TJ Proteins
This protocol visualizes the location of key proteins within the cell.
-
Cell Culture and Treatment: Cells are grown on glass coverslips or permeable supports and treated as required (e.g., with larazotide and/or a stimulus).
-
Fixation: Cells are fixed, typically with 4% paraformaldehyde, to preserve cellular structures.
-
Permeabilization: The cell membrane is permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to access intracellular epitopes.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal goat serum.
-
Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein (e.g., rabbit anti-ZO-1), followed by incubation with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488). F-actin can be stained simultaneously with fluorescently-labeled phalloidin.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides, and the protein localization is visualized using confocal or epifluorescence microscopy.
Conclusion
The molecular action of this compound is centered on its function as a competitive antagonist of the zonulin pathway. By blocking zonulin receptors (EGFR/PAR2), it prevents the downstream signaling cascade that leads to actin cytoskeleton rearrangement and tight junction disassembly. This primary mechanism is supported by secondary effects, including the stabilization of TJ and AJ protein localization at the cell membrane and potential inhibition of the MLCK pathway. These actions collectively preserve intestinal barrier integrity, representing a targeted therapeutic strategy for diseases characterized by increased intestinal permeability.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. yuniquemedical.com [yuniquemedical.com]
- 9. Larazotide — Recess Rx [recessrx.com]
- 10. Larazotide - Wikipedia [en.wikipedia.org]
- 11. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. beyondceliac.org [beyondceliac.org]
Preclinical Profile of Larazotide Acetate: A Technical Guide on the Modulation of Gut Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for larazotide acetate, a first-in-class tight junction regulator. The following sections detail its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation for the modulation of gut permeability.
Core Mechanism of Action
This compound is a synthetic octapeptide that acts as a zonulin antagonist.[1][2] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between epithelial cells.[3] In pathological conditions such as celiac disease, elevated zonulin levels lead to the disassembly of tight junctions, increasing paracellular permeability.[3][4] this compound is thought to competitively block the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby preventing the downstream signaling that leads to tight junction disruption.[1][5][6] This action helps to restore the integrity of the intestinal barrier, reducing the translocation of harmful substances like gliadin peptides from the gut lumen into the bloodstream.[4][7]
Signaling Pathway of this compound in Tight Junction Regulation
The proposed mechanism of action for this compound involves the inhibition of a complex signaling cascade initiated by zonulin. The following diagram illustrates this pathway.
Caption: Proposed signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by this compound.
Quantitative Data from Preclinical Studies
The efficacy of this compound in restoring gut barrier function has been quantified in various preclinical models. The tables below summarize the key findings.
In Vitro Studies
| Cell Line | Challenge | Treatment | Outcome Measure | Result | Reference |
| Caco-2 | AT-1002 (ZOT-derived peptide) | This compound | Transepithelial Electrical Resistance (TEER) | Inhibited TEER reduction | [8][9] |
| Caco-2 | Gliadin fragments | This compound | Translocation of 13-mer gliadin peptide | Inhibited translocation | [8][9] |
| IEC6 | AT-1002 | This compound | ZO-1 and Actin redistribution | Inhibited redistribution and rearrangement | [8][9] |
| MDCK | Calcium Switch Assay | This compound | Tight Junction Assembly | Promoted assembly | [10] |
| Caco-2 (leaky) | - | This compound | Paracellular Permeability | Decreased permeability | [10] |
| C2BBe1 & IPEC-J2 | Anoxia/Reoxygenation | This compound | TEER | Significantly increased TEER | [11] |
| C2BBe1 & IPEC-J2 | Anoxia/Reoxygenation | This compound | Myosin Light Chain-2 (MLC-2) Phosphorylation | Markedly reduced phosphorylation | [11] |
In Vivo Studies
| Animal Model | Disease Model | Treatment | Outcome Measure | Result | Reference |
| HLA-HCD4/DQ8 double transgenic mice | Gliadin-sensitized | This compound | Macrophage accumulation in the intestine | Inhibited accumulation | [8][9] |
| DIAMOND™ mouse model | Nonalcoholic Steatohepatitis (NASH) | This compound | Gut Barrier Permeability | Clear reduction in permeability | [12] |
| Porcine | Delayed release formulation study | 1 mg this compound (oral) | Peak concentration in duodenum and proximal jejunum | 0.32-1.76 µM at 1 hour | [13][14][15] |
| Collagen-Induced Arthritis (CIA) mice | Arthritis | This compound | Macromolecular flux | Prevented zonulin-induced increases | [7] |
| Rats | Acute Pancreatitis | 0.01 mg/mL this compound (oral, prophylactic) | Serum FITC-Dextran levels | Significantly lower compared to AP group | [16] |
| Rats | Acute Pancreatitis | 0.01 mg/mL this compound (oral, prophylactic) | Bacterial translocation frequency | Reduced from 100% to 50% | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
In Vitro Permeability Assay (TEER Measurement)
A common method to assess intestinal barrier function in vitro is the measurement of Transepithelial Electrical Resistance (TEER).
Caption: A generalized workflow for assessing the effect of this compound on TEER in vitro.
-
Cell Culture: Caco-2 or IEC6 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which is confirmed by stable TEER readings.[8][9]
-
Treatment: The apical side of the cell monolayer is treated with this compound at various concentrations.[8]
-
Challenge: After a pre-incubation period with this compound, a challenge agent such as gliadin fragments or AT-1002 is added to the apical side to induce tight junction disassembly.[8][9] In some experiments, cytokines are applied to the basolateral side.[8][9]
-
TEER Measurement: TEER is measured at specified time points using a voltohmmeter. A decrease in TEER indicates increased paracellular permeability.
-
Immunofluorescence: Following the experiment, cells are fixed and stained for tight junction proteins (e.g., ZO-1) and actin to visualize their distribution and organization.[8][9]
In Vivo Gut Permeability Assessment in Rodent Models
Animal models are essential for evaluating the in vivo efficacy of this compound.
Caption: A typical experimental workflow for in vivo assessment of gut permeability.
-
Animal Models: Various rodent models are used, including gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice for celiac disease, the DIAMOND™ mouse model for NASH, and L-Arginine-induced acute pancreatitis in rats.[8][12][16]
-
Treatment: this compound is typically administered orally.[16]
-
Permeability Assessment: Gut permeability is often assessed by oral gavage of a non-absorbable fluorescent marker, such as fluorescein isothiocyanate-dextran (FITC-dextran).[16] The concentration of this marker is then measured in the serum. Higher serum concentrations indicate increased gut permeability.
-
Histological Analysis: Intestinal tissue is collected for histological examination to assess for inflammation, macrophage accumulation, and the structural integrity of tight junctions.[8][16]
Summary and Future Directions
Preclinical studies consistently demonstrate that this compound effectively restores intestinal barrier function in various in vitro and in vivo models of gut permeability.[5] Its mechanism as a zonulin antagonist that preserves tight junction integrity is well-supported by the available data.[1][7] The quantitative and qualitative findings from these studies provide a strong rationale for its clinical development in diseases characterized by a "leaky gut," such as celiac disease.[4][17] Future preclinical research may focus on further elucidating the downstream signaling pathways and exploring the therapeutic potential of this compound in a broader range of inflammatory and autoimmune disorders associated with intestinal barrier dysfunction.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Larazotide — Recess Rx [recessrx.com]
- 3. Zonulin as a Potential Therapeutic Target in Microbiota-Gut-Brain Axis Disorders: Encouraging Results and Emerging Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reduces Intestinal Permeability in a NASH Preclinical Study - Celiac.com [celiac.com]
- 13. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. in-vivo-assessment-of-a-delayed-release-formulation-of-larazotide-acetate-indicated-for-celiac-disease-using-a-porcine-model - Ask this paper | Bohrium [bohrium.com]
- 15. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 16. Ameliorative Effects of this compound on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
Larazotide Acetate and its Impact on Myosin Light Chain Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larazotide acetate, an octapeptide drug candidate, is under investigation primarily for its potential to treat celiac disease by regulating tight junctions in the intestinal epithelium.[1][2] Its mechanism of action is primarily attributed to its role as a zonulin antagonist, preventing the disruption of the intestinal barrier.[2][3] A key downstream effect of this action is the modulation of the actin cytoskeleton, a process intricately linked to the activity of Myosin Light Chain Kinase (MLCK). This technical guide provides a comprehensive overview of the current understanding of this compound's impact on MLCK, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. While a direct enzymatic inhibition of MLCK by this compound has been suggested, current evidence points towards an indirect regulatory role.[2][3]
Introduction: The Role of MLCK in Intestinal Permeability
The intestinal epithelial barrier is a critical interface that separates the luminal contents from the host's internal environment. The integrity of this barrier is maintained by tight junctions (TJs), complex protein structures that regulate paracellular permeability.[4] The phosphorylation of the myosin light chain (MLC) by Myosin Light Chain Kinase (MLCK) is a crucial event that leads to the contraction of the perijunctional actomyosin ring.[1][5] This contraction increases tension on the actin filaments connected to TJ proteins like zonula occludens-1 (ZO-1), resulting in the opening of tight junctions and an increase in intestinal permeability.[1] Dysregulation of this pathway is implicated in various gastrointestinal disorders, including celiac disease.[5]
Proposed Mechanism of Action of this compound
This compound is thought to exert its effects on intestinal barrier function through a multi-step process that indirectly influences MLCK activity.
-
Zonulin Antagonism: In conditions like celiac disease, the presence of gliadin triggers the release of zonulin.[1] Zonulin then binds to its receptors on intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.[1][3] this compound acts as a competitive antagonist of zonulin, preventing its binding to these receptors.[3][6]
-
Actin Cytoskeleton Stabilization: By blocking the zonulin pathway, this compound prevents the subsequent rearrangement and redistribution of actin filaments.[1][7] This stabilization of the actin cytoskeleton is crucial for maintaining the structural integrity of tight junctions.
-
Indirect Inhibition of MLCK Pathway: The signaling cascade initiated by zonulin is believed to involve the activation of pathways that lead to the phosphorylation of MLC by MLCK.[1] By acting upstream as a zonulin antagonist, this compound is proposed to indirectly inhibit this phosphorylation, thereby reducing the contraction of the actomyosin ring and promoting the closure of tight junctions.[1][2] It is also suggested that this compound may influence the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which also plays a role in MLC phosphorylation.[1][5]
Quantitative Data
| Parameter | Model | Treatment | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Ischemia-injured porcine jejunum | 1 µM this compound | Significant enhancement of TER compared to injured controls | [4] |
| Caco-2BBe1 cell monolayers with anoxia/reoxygenation injury | 10 mM this compound | Significantly increased TEER compared to non-treated injured cells | [8] | |
| Myosin Light Chain 2 (MLC-2) Phosphorylation | Caco-2BBe1 cell monolayers with anoxia/reoxygenation injury | 10 mM this compound | Significantly reduced the anoxia-induced increase in MLC-2 phosphorylation | [8] |
| In Vivo Concentration | Porcine intestinal fluid (distal duodenum) | 1 mg oral dose | Peak concentration of 0.32-1.76 µM at 1 hour | [9] |
| Porcine intestinal fluid (proximal jejunum) | 1 mg oral dose | Peak concentration of 0.32-1.76 µM at 1 hour | [9] |
Experimental Protocols
Caco-2 Cell Culture for Intestinal Barrier Models
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks and plates
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Seeding on Transwells: Resuspend the cell pellet in complete medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm². Add fresh medium to the basolateral compartment.
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer with well-established tight junctions. Change the medium in both apical and basolateral compartments every 2-3 days.
-
Verification of Barrier Integrity: Monitor the formation of a tight monolayer by measuring the Transepithelial Electrical Resistance (TEER).
Transepithelial Electrical Resistance (TEER) Assay
TEER is a quantitative measure of the integrity of the epithelial barrier.[10][11]
Materials:
-
Epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM™)
-
Sterile PBS or culture medium
-
70% Ethanol for electrode sterilization
Protocol:
-
Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying and rinsing with sterile PBS or culture medium.
-
Equilibration: Allow the cell culture plate to equilibrate to room temperature for at least 30 minutes before measurement, as TEER is temperature-sensitive.
-
Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell®. Ensure the electrodes are positioned consistently in each well to minimize variability.
-
Reading: Record the resistance reading in ohms (Ω) once the value stabilizes.
-
Calculation: To obtain the TEER value (Ω·cm²), subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol allows for the quantification of the phosphorylation status of MLC, a downstream indicator of MLCK activity.
Materials:
-
Caco-2 cell monolayers cultured on Transwells®
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: After treatment with this compound and/or a stimulus (e.g., zonulin, gliadin fragments), wash the Caco-2 monolayers with ice-cold PBS and lyse the cells directly on the insert with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLC2 signal to the total MLC2 signal to determine the relative level of phosphorylation.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound's indirect impact on MLCK.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
Logical Relationship of Mechanism
Caption: Logical flow of this compound's proposed mechanism of action.
Conclusion
The available evidence strongly suggests that this compound's impact on myosin light chain kinase is an indirect consequence of its primary action as a zonulin antagonist. By inhibiting the upstream zonulin signaling pathway, this compound prevents the downstream activation of MLCK and subsequent phosphorylation of MLC, leading to the stabilization of the actin cytoskeleton and the restoration of tight junction integrity. While direct enzymatic inhibition of MLCK by this compound has not been demonstrated, the downstream effects on MLC phosphorylation provide a compelling rationale for its therapeutic potential in disorders characterized by increased intestinal permeability. Further research focusing on direct enzymatic assays could provide more definitive insights into the nuanced interactions between this compound and the MLCK pathway.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.umich.edu [medicine.umich.edu]
- 6. InFlow microscopy of human leukocytes: A tool for quantitative analysis of actin rearrangements in the immune synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellqart.com [cellqart.com]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the pharmacodynamics of larazotide acetate
An In-depth Technical Guide to the Pharmacodynamics of Larazotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as AT-1001) is a synthetic, first-in-class, eight-amino-acid peptide designed as a tight junction (TJ) regulator.[1][2][3] It is a non-systemic, locally acting agent developed to restore intestinal barrier function, primarily investigated for its potential as an adjunctive therapy in celiac disease for patients with persistent symptoms despite a gluten-free diet.[3][4][5] Larazotide's structure (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae, which is known to increase intestinal permeability.[1][4][6] Unlike its parent toxin, this compound works to prevent the disassembly of tight junctions, thereby reducing paracellular permeability.[1][7]
Core Mechanism of Action: The Zonulin Pathway
The primary mechanism of this compound is believed to be the competitive antagonism of the zonulin pathway.[2][3][4][8] In pathologies like celiac disease, the ingestion of gliadin (a component of gluten) triggers an immune response that leads to the release of zonulin into the intestinal lumen.[1][9]
-
Initiation : Indigestible gliadin fragments bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1]
-
Zonulin Release : This binding event induces the myeloid differentiation factor 88 (MYD88), leading to the release of zonulin (prehaptoglobin-2).[1][4]
-
Receptor Binding & Signaling : Zonulin binds to a receptor complex on the apical surface of enterocytes, which includes the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[1][4]
-
TJ Disassembly : This receptor engagement initiates an intracellular signaling cascade, resulting in the phosphorylation of TJ proteins, actin filament polymerization, and cytoskeletal rearrangement.[2][4] This leads to the displacement of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins from the junctional complex, causing the disassembly of tight junctions.[10][11]
-
Increased Permeability : The compromised TJ barrier allows gliadin and other luminal antigens to pass through the paracellular space into the lamina propria, where they can provoke a significant inflammatory and immune response.[4][9]
This compound intervenes by blocking the zonulin receptors, competitively inhibiting zonulin from binding.[1][4][9] This action prevents the downstream signaling cascade, thereby inhibiting TJ disassembly and preserving the integrity of the intestinal barrier.[1][7]
Molecular and Cellular Effects
This compound's pharmacodynamic effects are centered on the stabilization and promotion of tight junction assembly.
-
TJ Protein Redistribution : Studies in Caco-2 and MDCK epithelial cell lines show that larazotide promotes the proper junctional localization of key TJ and adherens junction proteins, including ZO-1, occludin, claudins, and E-cadherin.[10] It actively inhibits the redistribution and rearrangement of ZO-1 and actin caused by inflammatory stimuli like gliadin fragments.[11]
-
Actin Cytoskeleton Rearrangement : The integrity of the actin cytoskeleton is crucial for maintaining TJ structure. Larazotide promotes the rearrangement of actin filaments, which is a necessary step for TJ assembly and barrier function enhancement.[2][10]
-
Inhibition of Myosin Light Chain Kinase (MLCK) : A more recently proposed mechanism involves the inhibition of MLCK.[2][3] Increased phosphorylation of the myosin light chain (MLC), primarily driven by MLCK and Rho-associated kinase (ROCK), increases tension on actin filaments, which pulls on TJ proteins and facilitates their disassembly.[2] Larazotide has been shown to reduce MLC-2 phosphorylation, likely by modulating the ROCK pathway, which reduces tension and facilitates TJ closure.[3][12]
Pharmacodynamic Data Presentation
Table 1: Summary of Quantitative Data from Preclinical / In Vitro Studies
| Model System | Stimulus / Injury Model | Treatment | Key Quantitative Finding | Reference |
| Caco-2 Cells | AT-1002 (ZOT-derived peptide) | This compound | Inhibited the AT-1002-induced reduction in Transepithelial Electrical Resistance (TEER). | [11] |
| Caco-2 Cells | Gliadin 13-mer peptide | This compound | Inhibited the translocation of the gliadin peptide across the cell monolayer. | [11] |
| C2BBe1 Cells | Anoxia/Reoxygenation (A/R) | 10 mM this compound | Significantly increased TEER compared to non-treated A/R injured cells (p < 0.01 and p < 0.001). | [12] |
| IPEC-J2 Cells | "Leaky" gut model | 1 mM this compound | Significantly higher TEER compared to non-treated cells. | [12] |
| HLA-HCD4/DQ8 Mice | Gliadin challenge | This compound | Inhibited gliadin-induced macrophage accumulation in the intestine and preserved TJ structure. | [11] |
| DIAMOND™ Mice | Western Diet (NASH model) | This compound | Triggered a clear reduction in gut barrier permeability. | [13] |
Table 2: Summary of Key Quantitative Data from Human Clinical Trials
| Trial Phase | Population | Treatment Arms | Primary Endpoint | Key Quantitative Finding(s) | Reference |
| Phase IIb (NCT01396213) | 342 adults with Celiac Disease (CeD) on a GFD with persistent symptoms | Placebo, this compound (0.5, 1, or 2 mg TID) | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | 0.5 mg dose met primary endpoint : Significant reduction in symptoms vs. placebo (ANCOVA p=0.022; MMRM p=0.005). | [5][14] |
| Phase IIb (NCT01396213) | (as above) | (as above) | Exploratory Endpoints | For 0.5 mg dose : 26% decrease in symptomatic days (p=0.017); 31% increase in improved symptom days (p=0.034); decrease in headache/tiredness (p=0.010). | [5][14] |
| Phase II (Gluten Challenge) | 86 patients with CeD | Placebo, this compound (0.25, 1, 4, or 8 mg TID) + Gluten Challenge (2.4g/day) | Change in lactulose-to-mannitol (LAMA) ratio | No significant difference in LAMA ratio. However, lower doses appeared to prevent worsening of GI symptoms. | [15] |
| Phase III (CedLara - NCT03569007) | Patients with CeD with persistent symptoms on a GFD | Placebo, this compound (0.25 mg or 0.5 mg) | Change in CeD PRO abdominal domain score | Trial discontinued : Interim analysis found the required sample size to show a significant clinical outcome was too large to support continuation. | [16][17] |
Experimental Protocols
In Vitro Intestinal Barrier Function Assessment (TEER Measurement)
This protocol describes the general workflow for assessing the effect of this compound on epithelial barrier integrity using Caco-2 cells.
-
Cell Culture : Caco-2 cells are seeded at a high density onto permeable Transwell® inserts and cultured for ~21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.
-
Barrier Integrity Confirmation : Transepithelial Electrical Resistance (TEER) is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2). Monolayers with high TEER values (typically >250 Ω·cm²) are selected for the experiment.
-
Treatment : The apical side of the monolayer is pre-treated with this compound at various concentrations for a defined period (e.g., 30-60 minutes).
-
Challenge : An inflammatory stimulus (e.g., gliadin peptides or cytokines) is added to the apical chamber. A control group receives only the vehicle.
-
Monitoring : TEER is measured at multiple time points post-challenge (e.g., 0, 2, 4, 8, 24 hours) to monitor changes in paracellular permeability. A decrease in TEER indicates a loss of barrier integrity.
-
Data Analysis : TEER values are often normalized to baseline (T=0) values and compared between treatment groups (Control vs. Stimulus vs. Stimulus + Larazotide).
References
- 1. Larazotide - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Larazotide — Recess Rx [recessrx.com]
- 8. The Therapeutic use of the Zonulin Inhibitor AT-1001 (Larazotide) for a Variety of Acute and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yuniquemedical.com [yuniquemedical.com]
- 10. This compound promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound Reduces Intestinal Permeability in a NASH Preclinical Study - Celiac.com [celiac.com]
- 14. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. beyondceliac.org [beyondceliac.org]
- 17. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
Larazotide Acetate: A Technical Guide to its Potential in Autoimmune Conditions Beyond Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larazotide acetate, a first-in-class tight junction regulator, has been extensively studied for its role in mitigating the symptoms of celiac disease by preventing the paracellular translocation of gluten peptides. Its mechanism of action, centered on the inhibition of the zonulin pathway and the subsequent stabilization of intestinal epithelial tight junctions, presents a compelling rationale for its investigation in a broader spectrum of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential of this compound in autoimmune conditions beyond celiac disease, with a focus on rheumatoid arthritis and type 1 diabetes. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this promising area.
Introduction: The Role of Intestinal Permeability in Autoimmunity
The intestinal epithelium forms a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful luminal antigens, microorganisms, and toxins into the systemic circulation. The integrity of this barrier is primarily maintained by intercellular tight junctions (TJs). A growing body of evidence implicates a dysfunctional intestinal barrier, often referred to as "leaky gut," in the pathogenesis of numerous autoimmune diseases.[1][2] Increased intestinal permeability allows for the translocation of antigens that can trigger or exacerbate inflammatory responses in genetically susceptible individuals, contributing to the development of conditions such as rheumatoid arthritis, type 1 diabetes (T1D), and inflammatory bowel disease.[3][4][5]
Zonulin, a protein that reversibly modulates intestinal permeability by disassembling tight junctions, has been identified as a key player in this process.[6] Elevated levels of zonulin have been observed in several autoimmune disorders, making it an attractive therapeutic target.[4][5] this compound is a synthetic octapeptide that acts as a zonulin antagonist, thereby preventing the opening of tight junctions and restoring barrier function.[7][8] While its clinical development has primarily focused on celiac disease, its fundamental mechanism of action suggests a broader therapeutic potential.
Mechanism of Action: The Zonulin Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the zonulin-mediated signaling cascade that leads to the disassembly of tight junctions.
As depicted in Figure 1, luminal triggers such as gliadin and bacterial components bind to receptors like CXCR3 on intestinal epithelial cells. This interaction stimulates the release of zonulin, which then binds to PAR2 and EGFR on the apical surface of enterocytes.[6] This binding event initiates an intracellular signaling cascade involving Protein Kinase C (PKC), leading to the phosphorylation of tight junction proteins and rearrangement of the actin cytoskeleton.[6][9] Consequently, the tight junctions disassemble, increasing paracellular permeability and allowing the translocation of luminal antigens into the lamina propria, where they can trigger an inflammatory immune response.[6] this compound acts as a competitive antagonist of zonulin at its receptor, thereby preventing the initiation of this signaling cascade and maintaining the integrity of the intestinal barrier.[7]
Preclinical Evidence in Autoimmune Conditions Beyond Celiac Disease
Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) Model
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints. Emerging evidence suggests a link between intestinal dysbiosis, increased gut permeability, and the pathogenesis of RA.[4] A preclinical study investigated the effect of this compound in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for RA.[3][7]
The following is a generalized protocol for the induction of CIA in mice, based on established methodologies.[6][10][11]
-
Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are typically used.[10]
-
Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.01 M acetic acid to a concentration of 2 mg/mL.
-
Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Primary Immunization: On day 0, mice are injected intradermally at the base of the tail with 100 µL of the collagen-CFA emulsion.
-
Booster Immunization: On day 21, a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: this compound or vehicle is administered orally, typically starting before the onset of clinical symptoms and continuing for the duration of the study.
-
Clinical Assessment: Arthritis development is monitored and scored based on paw swelling, erythema, and joint rigidity. Paw thickness is measured using calipers.
-
Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood and tissue samples are collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6), zonulin, and anti-collagen antibodies.
While a specific data table from the this compound study in CIA mice is not publicly available, the study reported significant findings that are summarized in Table 1.[7] Treatment with this compound before the onset of arthritis prevented the zonulin-induced increase in macromolecular flux and increased the mRNA expression of tight junction proteins.[7] Conversely, treatment with a zonulin agonist (AT-1002) exacerbated arthritis.[5]
Table 1: Summary of this compound Effects in the Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | This compound | Zonulin Agonist (AT-1002) |
| Arthritis Severity | Progressive increase | Significantly reduced | Exacerbated |
| Intestinal Permeability | Increased | Maintained normal levels | Increased |
| Tight Junction Protein mRNA | Decreased | Increased | Not Reported |
| Serum Zonulin Levels | Elevated | Not Reported | Not Reported |
Type 1 Diabetes: The Bio-Breeding Diabetes-Prone (BBDP) Rat Model
Type 1 diabetes (T1D) is an autoimmune disease resulting from the destruction of insulin-producing beta cells in the pancreas. Increased intestinal permeability has been observed in T1D patients and is thought to play a role in the initiation of the autoimmune process.[12] A study utilizing the Bio-Breeding Diabetes-Prone (BBDP) rat, a spontaneous model of autoimmune diabetes, investigated the effect of a zonulin inhibitor (FZI/0, this compound) on the development of the disease.[12][13]
The following protocol outlines the key steps in a study evaluating a zonulin inhibitor in the BBDP rat model.[12][14]
-
Animal Model: Bio-Breeding Diabetes-Prone (BBDP) rats are used, which spontaneously develop autoimmune diabetes.
-
Treatment: Animals are treated with a zonulin inhibitor (this compound) or vehicle, typically administered in the drinking water, starting at a young age before the onset of hyperglycemia.
-
Monitoring: Animals are monitored regularly for the development of diabetes by measuring blood glucose levels.
-
Intestinal Permeability Assessment: Intestinal permeability is assessed using methods such as the lactulose/mannitol (LA/MA) ratio in urine.
-
Histology: Pancreatic tissue is collected for histological analysis to assess insulitis (inflammation of the islets of Langerhans).
-
Serology: Blood samples are collected to measure autoantibodies against pancreatic beta cells.
The study in BBDP rats demonstrated that treatment with a zonulin inhibitor significantly reduced the incidence of T1D.[12] The findings are summarized in Table 2.
Table 2: Effect of Zonulin Inhibitor (this compound) on the Development of Type 1 Diabetes in BBDP Rats
| Parameter | Untreated BBDP Rats | Zonulin Inhibitor-Treated BBDP Rats |
| Cumulative Incidence of T1D | 80% (12 of 15) | 27% (4 of 15) |
| Intestinal Permeability (LA/MA ratio) | Increased | Remained at baseline levels |
| Serum Glucose Levels | Progressively increased | Remained at baseline levels |
| Autoantibody Seroconversion | Occurred | Did not occur in treatment responders |
In Vitro Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model of the intestinal barrier. When cultured on semipermeable filters, these cells differentiate to form a polarized monolayer with well-defined tight junctions.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Treatment: The monolayer is treated with pro-inflammatory stimuli (e.g., a cocktail of TNF-α, IFN-γ, and IL-1β) on the basolateral side to induce tight junction disruption. This compound is added to the apical side.
-
Permeability Measurement: A fluorescent marker of paracellular permeability, such as Lucifer Yellow, is added to the apical chamber. After a defined incubation period, the amount of Lucifer Yellow that has crossed the monolayer into the basolateral chamber is quantified using a fluorescence plate reader.
Future Directions and Conclusion
The preclinical data presented in this guide strongly suggest that this compound's mechanism of action as a zonulin inhibitor and tight junction regulator holds significant promise for the treatment of autoimmune diseases beyond celiac disease. The positive results in animal models of rheumatoid arthritis and type 1 diabetes provide a solid foundation for further investigation.
Future research should focus on:
-
Conducting more extensive preclinical studies in various autoimmune models, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, to broaden the scope of potential applications.
-
Elucidating the precise molecular interactions of this compound with the zonulin receptor and downstream signaling pathways.
-
Optimizing dosing and formulation for systemic effects, if necessary, although its local action in the gut is a key advantage.
-
Initiating well-designed clinical trials in patient populations with autoimmune diseases characterized by increased intestinal permeability.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeting zonulin and intestinal epithelial barrier function to prevent onset of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BB rat as a model of human type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type 1 diabetes in the BB rat: a polygenic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. chondrex.com [chondrex.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Role of the intestinal tight junction modulator zonulin in the pathogenesis of type I diabetes in BB diabetic-prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biobreeding rat - Wikipedia [en.wikipedia.org]
- 14. Type 1 Diabetes in the BB Rat: A Polygenic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Larazotide Acetate in Mouse Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate, a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] It functions as a zonulin antagonist, preventing the disassembly of tight junctions in the intestinal epithelium.[2][3] In inflammatory bowel disease (IBD), increased intestinal permeability, often referred to as "leaky gut," is a key factor in the disease's pathogenesis, allowing luminal antigens to translocate and trigger an inflammatory cascade.[4] By inhibiting zonulin, this compound helps to restore the integrity of the intestinal barrier, offering a promising therapeutic strategy for IBD.[4] Preclinical studies in mouse models of IBD are crucial for evaluating the efficacy and mechanism of action of this compound. This document provides detailed application notes and protocols for its use in such models.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the known dosage and administration of this compound (formerly known as AT-1001) in a mouse model of inflammatory bowel disease.
| Mouse Model | Compound | Administration Route | Dosage | Efficacy Endpoints | Reference |
| IL-10 Gene-Deficient | AT-1001 (this compound) | Oral Gavage | Low Dose: 0.083 mg in 30 µl water; High Dose: 0.83 mg in 30 µl water | Reduced small intestinal permeability, attenuated colonic inflammation (reduced TNFα secretion and myeloperoxidase content) | [5] |
| IL-10 Gene-Deficient | AT-1001 (this compound) | Drinking Water | Concentration not specified, but administered alongside oral gavage | Prevention of increased electrical resistance in the colon | [5][6] |
Signaling Pathway of this compound (Zonulin Inhibition)
This compound acts by blocking the zonulin signaling pathway, which is responsible for modulating intestinal permeability. The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits zonulin binding to its receptor, preventing tight junction disassembly.
Experimental Protocols
Induction of Colitis in Mouse Models
a) Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)
This model is widely used due to its simplicity and reproducibility, mimicking features of human ulcerative colitis.
-
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
-
-
Procedure:
-
Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.
-
House mice individually or in small groups.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
After the induction period, replace the DSS solution with regular sterile drinking water for a recovery period, or sacrifice the animals for analysis.
-
b) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a transmural colitis that shares some histopathological features with Crohn's disease.
-
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% in water)
-
Ethanol (50%)
-
Flexible catheter (e.g., 3.5 F)
-
Syringe
-
Isoflurane or other suitable anesthetic
-
Appropriate mouse strain (e.g., BALB/c)
-
-
Procedure:
-
Fast mice for 12-24 hours with free access to water.
-
Anesthetize the mouse.
-
Prepare the TNBS solution by diluting it in 50% ethanol to a final concentration of 1-2.5%.
-
Gently insert the catheter intrarectally to a depth of 3-4 cm.
-
Slowly administer 100-150 µl of the TNBS solution.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the solution remains in the colon.
-
Return the mouse to its cage and monitor daily for weight loss and signs of colitis.
-
Preparation and Administration of this compound
a) Preparation of this compound Solution
-
Materials:
-
This compound (AT-1001) powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration.
-
Dissolve the powder in the appropriate volume of sterile water or PBS.
-
Vortex thoroughly to ensure complete dissolution.
-
b) Administration of this compound
-
Oral Gavage:
-
Based on the study by Meddings et al., prepare solutions to deliver 0.083 mg (low dose) or 0.83 mg (high dose) in a volume of 30 µl per mouse.[5]
-
Use a proper-sized gavage needle for mice.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Administer daily or as per the experimental design, typically starting before or at the time of colitis induction.
-
-
Administration in Drinking Water:
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be consumed by the mice over a specific period (e.g., 24 hours). The exact concentration will need to be optimized based on the average daily water intake of the mice to achieve the desired daily dose.
-
Replace the medicated water daily to ensure freshness and accurate dosing.
-
Assessment of Disease Activity and Efficacy
-
Disease Activity Index (DAI): Monitor and score the following parameters daily:
-
Weight loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool consistency: (0: normal; 2: loose stools; 4: diarrhea)
-
Rectal bleeding: (0: none; 2: slight bleeding; 4: gross bleeding)
-
-
Histological Analysis:
-
At the end of the experiment, sacrifice the mice and collect the colon.
-
Measure the colon length.
-
Fix the colon tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the sections for inflammation severity, extent, and crypt damage.
-
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or other immunoassays.
-
Intestinal Permeability Assay:
-
Administer a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to mice by oral gavage.
-
After a defined period (e.g., 4 hours), collect blood via cardiac puncture.
-
Measure the concentration of the fluorescent marker in the serum using a fluorometer. Increased serum fluorescence indicates higher intestinal permeability.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.
Caption: Experimental workflow for testing this compound in a mouse model of IBD.
References
- 1. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic use of the Zonulin Inhibitor AT-1001 (Larazotide) for a Variety of Acute and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing small intestinal permeability attenuates colitis in the IL10 gene-deficient mouse | Gut [gut.bmj.com]
Application Notes and Protocols for Assessing Larazotide Acetate Efficacy Using Ussing Chambers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate is a synthetic octapeptide that acts as a first-in-class tight junction regulator.[1][2] It is under investigation for its potential to treat autoimmune conditions such as celiac disease by restoring intestinal barrier function.[1][2][3] The integrity of the intestinal epithelium is maintained by tight junctions, which control the paracellular passage of ions and solutes.[4] Disruption of these junctions leads to increased intestinal permeability, a key factor in the pathogenesis of various inflammatory and autoimmune diseases.[3][5] this compound is designed to counteract this by preventing the disassembly of tight junctions.[3][6]
The Ussing chamber is a well-established ex vivo and in vitro system for studying the transport of ions, nutrients, and drugs across epithelial tissues.[7][8][9][10] It allows for the precise measurement of key parameters of intestinal barrier function, including Transepithelial Electrical Resistance (TEER) and the flux of paracellular markers.[7][11] TEER is a measure of the overall resistance of the epithelial barrier to ion flow, with higher values indicating greater integrity.[7][11] Paracellular flux assays, often using fluorescently labeled molecules like FITC-dextran, directly quantify the passage of substances through the space between cells.[4] This application note provides detailed protocols for utilizing Ussing chambers to assess the efficacy of this compound in preserving and restoring intestinal barrier function.
Mechanism of Action of this compound
This compound's primary mechanism of action is the modulation of the zonulin signaling pathway.[1][2][12] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes.[1][3] In certain pathological conditions, such as celiac disease, stimuli like gliadin (a component of gluten) trigger the release of zonulin.[3] Zonulin then binds to its receptors on the surface of intestinal epithelial cells, such as epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[1][3] This binding initiates a signaling cascade that leads to the phosphorylation of tight junction proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[1][3][13] These events result in the disassembly of tight junctions and a subsequent increase in intestinal permeability.[3][13]
This compound, being a structural analog of a zonulin fragment, acts as a competitive antagonist of the zonulin receptor.[1][2][13] By blocking the binding of zonulin to its receptors, this compound prevents the downstream signaling events that lead to tight junction disassembly.[3][6] This helps to maintain the integrity of the intestinal barrier, even in the presence of stimuli that would otherwise increase permeability.[14]
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 5. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larazotide — Recess Rx [recessrx.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. reprocell.com [reprocell.com]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Larazotide Acetate Administration in Porcine Models of Intestinal Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of larazotide acetate (LA) in porcine models of intestinal injury, with a focus on ischemia-reperfusion injury. The protocols and data presented are compiled from peer-reviewed research and are intended to guide researchers in designing and executing similar studies.
Introduction
This compound is a synthetic octapeptide that acts as a tight junction regulator.[1] It is being investigated for its therapeutic potential in conditions associated with increased intestinal permeability, such as celiac disease.[2] Mechanistically, LA is thought to function as a zonulin antagonist, preventing the disassembly of tight junctions and thereby maintaining the integrity of the intestinal barrier.[3][4] Porcine models are highly relevant for studying intestinal injury and repair due to the anatomical and physiological similarities between the porcine and human gastrointestinal tracts.[5] This document details the application of LA in a porcine model of intestinal ischemia-reperfusion injury, a condition that leads to significant mucosal damage and loss of barrier function.[6][7]
Signaling Pathway of this compound in Intestinal Injury
This compound is believed to exert its protective effects on the intestinal barrier by modulating the phosphorylation of myosin light chain (MLC).[3] In intestinal injury, increased MLC phosphorylation leads to contraction of the perijunctional actomyosin ring, which disrupts tight junctions and increases paracellular permeability.[8] LA may inhibit myosin light chain kinase (MLCK) and/or Rho-associated coiled-coil containing protein kinase (ROCK), both of which are involved in MLC phosphorylation.[3] By reducing MLC phosphorylation, LA helps to stabilize tight junctions and restore barrier function.[3][8]
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larazotide — Recess Rx [recessrx.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Intestinal Permeability with Lactulose/Mannitol following Larazotide Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier, allowing for the passage of luminal contents into the bloodstream, which can trigger immune responses and systemic inflammation. This is a key pathological feature in various gastrointestinal disorders, including celiac disease.[1][2] Larazotide acetate is a first-in-class tight junction regulator designed to restore intestinal barrier function.[2][3] This document provides a detailed protocol for assessing intestinal permeability using the lactulose/mannitol (L/M) test, a non-invasive and widely used method, in the context of evaluating the efficacy of this compound.
This compound is a synthetic eight-amino-acid peptide that acts as a zonulin antagonist.[2][4] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes.[2] In conditions like celiac disease, gliadin (a component of gluten) triggers the release of zonulin, leading to the disassembly of tight junctions and increased intestinal permeability.[2] this compound is thought to prevent the binding of zonulin to its receptor, thereby preserving the integrity of the tight junctions and reducing paracellular permeability.[2][4]
Mechanism of Action of this compound
This compound's primary mechanism of action involves the regulation of tight junctions, the protein complexes that seal the paracellular space between intestinal epithelial cells.[3][5]
-
Zonulin Antagonism: this compound is believed to act as a competitive antagonist of zonulin, a protein that modulates tight junction permeability. By blocking the zonulin signaling pathway, this compound prevents the disassembly of tight junction proteins like ZO-1 and occludin.[2][4]
-
Actin Cytoskeleton Rearrangement: The opening of tight junctions is associated with the contraction of the perijunctional actomyosin ring. This compound has been shown to inhibit the rearrangement of actin filaments, which is crucial for maintaining tight junction integrity.[1][5]
-
Preservation of Tight Junction Proteins: In vitro studies have demonstrated that this compound promotes the proper localization and distribution of key tight junction proteins, such as ZO-1, occludin, and claudins, at the cell-cell junctions.[5]
The following diagram illustrates the proposed signaling pathway of this compound in preventing gliadin-induced intestinal permeability.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Utilizing Larazotide Acetate for Studying Tight Junction Dynamics in Epithelial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Larazotide acetate is a synthetic octapeptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) that acts as a regulator of tight junctions (TJs) in epithelial cells.[1][2] It is a valuable tool for in vitro and in vivo studies aimed at understanding the dynamics of intestinal barrier function and dysfunction.[3][4] this compound, also known as AT-1001, was developed as a potential therapeutic for celiac disease, where it is thought to prevent the entry of gliadin peptides across the intestinal epithelium by tightening the junctions between epithelial cells.[5][6] Its mechanism of action involves the modulation of the zonulin pathway, a key regulator of paracellular permeability.[7][8] These application notes provide detailed protocols for using this compound to study tight junction dynamics in epithelial cell culture models.
Mechanism of Action
This compound is believed to function as a zonulin antagonist.[7] Zonulin, a human analogue of the Vibrio cholerae zonula occludens toxin (Zot), is a protein that reversibly opens tight junctions.[5][7] In certain pathological conditions like celiac disease, gliadin peptides can trigger the release of zonulin, leading to increased intestinal permeability.[5]
The proposed mechanism is as follows:
-
Gliadin binds to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the recruitment of the adapter protein MyD88.[5]
-
This complex stimulates the release of zonulin into the intestinal lumen.[5]
-
Zonulin then binds to its receptors on the epithelial cell surface, including the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[5][7]
-
This binding initiates a signaling cascade involving protein kinase C (PKC), which leads to the phosphorylation of tight junction proteins like zonula occludens-1 (ZO-1) and the reorganization of the actin cytoskeleton.[7][8]
-
These events result in the disassembly of tight junctions and an increase in paracellular permeability.[7]
This compound is thought to competitively inhibit the binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead to tight junction opening.[8][9] By doing so, it helps to maintain the integrity of the epithelial barrier.[10] More recent studies also suggest that this compound may act by inhibiting myosin light chain kinase (MLCK) and the ROCK pathway, which reduces tension on actin filaments and facilitates tight junction closure.[1][7]
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Models
| Cell Line | Barrier Disruption Agent | This compound Concentration | Observed Effect | Reference |
| Caco-2 | AT-1002 (Zot-derived peptide) | 0.1 - 10 µg/mL | Inhibition of TEER reduction and TJ opening | [3][6] |
| Caco-2 | Inflammatory cytokines | 1 µg/mL | Reduction in paracellular passage of Lucifer Yellow | [5] |
| Caco-2BBe1 | Anoxia/Reoxygenation Injury | 0.1, 1, and 10 mM | Significant increase in TEER | [1][2] |
| IPEC-J2 | Leaky monolayer | 1 mM | Significant increase in TEER | [2] |
| MDCK | Calcium Switch Assay | Not specified | Promotion of TJ assembly and actin rearrangement | [11] |
Table 2: Summary of this compound Effects on Tight Junction Permeability
| Assay | Cell Line | Treatment | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | AT-1002 + this compound | Inhibited TEER reduction | [3][6] |
| Transepithelial Electrical Resistance (TEER) | Caco-2BBe1 | Anoxia/Reoxygenation + 10 mM this compound | Significantly increased TEER compared to anoxia alone | [1][2] |
| Paracellular Flux (Lucifer Yellow) | Caco-2 | High calcium medium + this compound | Significantly decreased Lucifer Yellow transport | [5] |
| Paracellular Flux (FITC-Dextran) | Caco-2 | High calcium medium + this compound | Significantly decreased FITC-Dextran transport | [5] |
| Paracellular Flux (Gliadin Peptide) | Caco-2 | Gliadin peptides + this compound | Inhibited translocation of a gliadin 13-mer peptide | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Tight Junction Integrity using Transepithelial Electrical Resistance (TEER)
This protocol describes the measurement of TEER in epithelial cell monolayers grown on permeable supports to assess the effect of this compound on tight junction integrity.
Materials:
-
Epithelial cells (e.g., Caco-2, Caco-2BBe1, IPEC-J2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Permeable cell culture inserts (e.g., Transwells®)
-
This compound stock solution
-
Barrier disrupting agent (e.g., AT-1002, gliadin, cytokines, or anoxia/reoxygenation setup)
-
EVOM™ Voltohmmeter with "chopstick" electrodes (STX2)
-
Sterile PBS or cell culture medium for washing
-
70% Ethanol for sterilization
Procedure:
-
Cell Seeding:
-
Seed epithelial cells onto the apical side of the permeable inserts at a density that allows for the formation of a confluent monolayer within a desired timeframe (e.g., 2 x 10^5 cells/cm² for Caco-2 cells).
-
Culture the cells for a period sufficient to allow for differentiation and the formation of stable tight junctions (typically 14-21 days for Caco-2 cells), as indicated by a stable, high TEER reading.
-
-
TEER Measurement:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 5 minutes, followed by air drying and rinsing with sterile PBS or culture medium.[12][13]
-
Equilibrate the cell culture plates to the temperature at which measurements will be taken (e.g., 37°C) to ensure consistency, as TEER is temperature-dependent.[12][14]
-
Place one electrode in the apical compartment and the other in the basolateral compartment, ensuring the electrodes are not touching the cell monolayer.[15]
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank insert (without cells) containing only culture medium to determine the background resistance.
-
-
Treatment:
-
Once a stable baseline TEER is established, pre-treat the apical side of the cell monolayers with the desired concentration of this compound (e.g., 0.1 - 10 mM) for a specified duration (e.g., 30 minutes to 2 hours) before introducing the barrier-disrupting agent.[1]
-
Add the barrier-disrupting agent to the apical or basolateral compartment, as appropriate for the experimental model.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the disrupting agent alone.
-
-
Data Analysis:
-
Calculate the net TEER by subtracting the resistance of the blank insert from the resistance of the cell monolayer.
-
Normalize the TEER value to the surface area of the insert by multiplying the net resistance by the area of the membrane (in cm²). The final TEER is expressed as Ω·cm².[12]
-
Plot the TEER values over time to observe the dynamics of tight junction modulation.
-
Protocol 2: Paracellular Permeability (Flux) Assay
This assay measures the passage of non-metabolized, membrane-impermeable fluorescent markers across the epithelial monolayer to quantify paracellular permeability.
Materials:
-
Confluent epithelial cell monolayers on permeable inserts (prepared as in Protocol 1)
-
Fluorescent permeability markers (e.g., Lucifer Yellow, FITC-dextran of various molecular weights)
-
This compound
-
Barrier disrupting agent
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Wash the cell monolayers gently with pre-warmed assay buffer to remove any residual culture medium.
-
-
Treatment:
-
Pre-treat the apical compartment with this compound at the desired concentration for a specified time.
-
Add the barrier-disrupting agent.
-
-
Flux Measurement:
-
To the apical compartment, add the assay buffer containing the fluorescent marker (e.g., 100 µM Lucifer Yellow or 1 mg/mL FITC-dextran).
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed assay buffer.
-
-
Quantification:
-
Measure the fluorescence intensity of the samples collected from the basolateral compartment using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
Create a standard curve using known concentrations of the fluorescent marker to determine the amount of marker that has crossed the monolayer.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of flux of the marker across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the marker in the apical compartment (µg/mL).
-
-
Visualizations
Caption: this compound's role in the Zonulin Signaling Pathway.
Caption: Experimental workflow for studying tight junction dynamics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Larazotide — Recess Rx [recessrx.com]
- 11. researchgate.net [researchgate.net]
- 12. medicine.umich.edu [medicine.umich.edu]
- 13. cellqart.com [cellqart.com]
- 14. cellqart.com [cellqart.com]
- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Larazotide Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate, a synthetic octapeptide with the sequence GGVLVQPG, is a first-in-class tight junction regulator.[1][2][3] It functions as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing intestinal permeability.[1][4][5] In cell culture models, this compound has been shown to protect epithelial barriers from various insults, making it a valuable tool for studying intestinal permeability and related diseases.[3][6][7] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of zonulin, a protein that modulates tight junction permeability.[1][4] In certain pathological conditions, such as celiac disease, gliadin fragments can trigger the release of zonulin.[1][4] Zonulin then binds to receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and an increase in paracellular permeability.[1][4] This allows for the translocation of harmful substances from the intestinal lumen into the bloodstream.
This compound acts as a competitive antagonist at the zonulin receptor, preventing these downstream effects.[1] By blocking zonulin binding, this compound helps to maintain the integrity of the tight junctions, preserving the barrier function of the intestinal epithelium.[1][4][5]
Signaling Pathway of this compound
The signaling pathway influenced by this compound involves the modulation of key proteins that regulate the actin cytoskeleton and tight junction integrity. By blocking the zonulin receptor, this compound prevents the activation of downstream signaling pathways that lead to tight junction disassembly. This includes the inhibition of myosin light chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are involved in the contraction of the perijunctional actomyosin ring and subsequent opening of tight junctions.[5]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ≥ 20 mg/mL | ≥ 25.45 mM | [8] |
| DMSO | 3.2 mg/mL | 4.07 mM | Sonication and warming may be needed.[8][9] |
| PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | - | [2] |
In Vitro Working Concentrations
| Cell Line | Concentration Range (µM) | Concentration Range (mM) | Application |
| Caco-2 | - | 1 and 3 | Inhibition of cytokine-induced permeability[4] |
| Caco-2 | - | 0.1, 1, and 10 | Protection against anoxia/reoxygenation injury[3] |
| IEC-6 | - | 12.5 | Inhibition of ZO-1 redistribution |
| Vero | 1 - 100 | - | Antiviral activity against VZV |
| Various | 0.2 - 100 | - | Effective in vivo doses in animal models |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, high-purity water or dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Sterile syringe filters (0.22 µm)
Protocol for Water-Based Stock Solution (Recommended):
-
Calculate the required amount: Determine the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.86 mg of this compound (Molecular Weight: 785.89 g/mol ).
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile, high-purity water to the tube.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming in a water bath or brief sonication can aid dissolution.[9]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of your cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]
Protocol for DMSO-Based Stock Solution:
-
Follow steps 1 and 2 from the water-based protocol.
-
Reconstitution: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolution: Vortex thoroughly. Sonication and gentle warming may be required to achieve complete dissolution.[9]
-
Sterilization and Storage: Follow steps 5 and 6 from the water-based protocol. Note that DMSO solutions should be stored at -20°C.
General Protocol for Cell Culture Experiments
This protocol provides a general workflow for treating adherent epithelial cell lines, such as Caco-2 or IEC-6, with this compound. Specific parameters like cell seeding density and treatment duration may need to be optimized for your particular cell line and experimental goals.
Materials:
-
Cultured epithelial cells (e.g., Caco-2, IEC-6)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates or transwell inserts
-
Assay-specific reagents (e.g., Lucifer yellow for permeability assays, reagents for TEER measurement)
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed your epithelial cells of choice onto multi-well plates or transwell inserts at a density that allows for the formation of a confluent monolayer.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. Allow sufficient time for the cells to form a stable monolayer with well-established tight junctions. This can be monitored by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentrations.[1]
-
Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared this compound working solutions to the apical side of the cell monolayer.[3] Include appropriate controls, such as a vehicle control (medium or buffer with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired treatment duration. This will vary depending on the specific experiment and should be optimized accordingly.
-
Endpoint Analysis: Following incubation, perform the desired assays to assess the effects of this compound. Common assays include:
-
Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer to assess the integrity of the tight junctions.
-
Paracellular Permeability Assay: Use fluorescent tracers like Lucifer yellow or FITC-dextran to measure the passage of molecules through the paracellular space.
-
Immunofluorescence Staining: Visualize the localization and expression of tight junction proteins (e.g., ZO-1, occludin, claudins).
-
Western Blotting: Quantify the expression levels of tight junction proteins.
-
Troubleshooting
-
Precipitation in Stock Solution: If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve. If the precipitate persists, it may be necessary to prepare a fresh stock solution.
-
Variability in Results: Ensure consistent cell seeding density, monolayer confluence, and treatment conditions to minimize variability.
-
Cell Toxicity: While generally well-tolerated, it is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your specific cell line.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of tight junction regulation and intestinal barrier function in a variety of cell culture models.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taiclone.com [taiclone.com]
- 9. This compound | Gap Junction Protein | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Larazotide Acetate in In Vitro Barrier Function Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing larazotide acetate in in vitro intestinal barrier function assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in vitro barrier function assays?
The optimal concentration of this compound can vary depending on the cell line, the barrier disruption agent used, and the specific endpoint being measured. Based on published studies, a general starting range to consider is 0.1 µM to 10 mM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: Which cell lines are suitable for testing the effects of this compound?
Caco-2 cells are the most commonly used cell line for in vitro intestinal barrier function studies and have been successfully used in assays with this compound.[1][2] Other suitable epithelial cell lines include IPEC-J2, IEC-6, and MDCK cells.[2][3][4] The choice of cell line should be guided by the specific research question and the desired characteristics of the intestinal barrier model.
Q3: How does this compound work to improve intestinal barrier function?
This compound is an octapeptide that acts as a tight junction regulator.[1][3] It is believed to function as a zonulin antagonist.[1][5] Zonulin is a protein that can disassemble tight junctions, leading to increased intestinal permeability.[6][7] this compound is thought to competitively inhibit zonulin from binding to its receptors on intestinal epithelial cells, such as EGFR and PAR2.[1][6] This inhibition prevents the downstream signaling cascade that leads to the rearrangement of tight junction proteins (e.g., ZO-1, occludin, claudins) and the actin cytoskeleton, thereby preserving barrier integrity.[1][2][3][6] More recently, it has been suggested that this compound may also inhibit myosin light chain kinase (MLCK), which would reduce tension on actin filaments and facilitate the closure of tight junctions.[1][7]
Q4: Can this compound be used to counteract barrier disruption caused by agents other than gliadin?
Yes. While initially studied in the context of celiac disease to counteract the effects of gliadin, this compound has shown efficacy in protecting the intestinal barrier from other insults. For instance, it has been shown to protect against barrier dysfunction caused by anoxia/reoxygenation injury and to inhibit permeability increases induced by cytokines.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in TEER readings between wells. | - Inconsistent cell seeding density.- Edge effects on the plate.- Incomplete differentiation of the cell monolayer. | - Ensure a single-cell suspension and uniform seeding density across all wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Allow sufficient time for cell differentiation (e.g., 21 days for Caco-2 cells) and confirm monolayer integrity with a paracellular marker like Lucifer Yellow.[8] |
| No significant effect of this compound observed. | - Suboptimal concentration of this compound.- Insufficient pre-incubation time.- Degradation of the peptide.- The chosen barrier disruptor is not effectively counteracted by this compound's mechanism of action. | - Perform a dose-response experiment to identify the optimal concentration (e.g., 0.1 µM to 10 mM).- Optimize the pre-incubation time with this compound before adding the barrier disruptor. A common starting point is 30-60 minutes.- Ensure proper storage and handling of the this compound stock solution to prevent degradation.- Verify that the barrier disruptor used in your assay is known to act via pathways that can be modulated by this compound (e.g., zonulin-mediated pathways). |
| Unexpected decrease in barrier function with high concentrations of this compound. | - Cellular toxicity at high concentrations.- Formation of peptide fragments that may have inhibitory effects.[9] | - Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of the tested concentrations of this compound.- Consider that higher doses may not always be more effective; an optimal dose-response should be determined.[9] |
| Difficulty in dissolving this compound. | - Improper solvent. | - this compound is a peptide and should be dissolved in a suitable solvent such as sterile water or a buffered solution. Refer to the manufacturer's instructions for solubility information. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Barrier Disruptor | Effective Concentration(s) | Outcome | Reference |
| Caco-2BBe1 | Anoxia/Reoxygenation | 0.1, 1, and 10 mM | Significant protection of the epithelial barrier, with 10 mM showing maximal effect. | [3] |
| Caco-2 | AT-1002 (synthetic zonulin fragment), Gliadin fragments | Not specified | Inhibited redistribution of ZO-1 and actin; inhibited TEER reduction. | [2] |
| Caco-2 | Gliadin peptides | As low as 0.1 mM | Reduced passage of FITC-labeled gliadin peptides. | [6] |
| Porcine jejunum (ex vivo) | Ischemia | 1 µM | Optimal dose for stimulating repair of ischemic-injured epithelium. | [9] |
Experimental Protocols
Protocol 1: Caco-2 Transepithelial Electrical Resistance (TEER) Assay
This protocol is a general guideline for assessing intestinal barrier integrity using Caco-2 cells.
Materials:
-
Caco-2 cells
-
12-well Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
This compound
-
Barrier disrupting agent (e.g., gliadin, TNF-α, or AT-1002)
-
Epithelial voltohmmeter with "chopstick" electrodes
Procedure:
-
Cell Seeding: Seed Caco-2 cells at a density of 2.6 x 10⁵ cells/cm² onto the apical side of the Transwell® inserts.[8]
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8] Change the culture medium every 2-3 days.
-
TEER Measurement (Baseline):
-
Before the experiment, replace the culture medium in both the apical (0.5 mL) and basolateral (1.5 mL) compartments with fresh, pre-warmed medium.
-
Allow the plate to equilibrate at 37°C for at least 30 minutes.
-
Measure the TEER of each well using an epithelial voltohmmeter.
-
To calculate the net TEER (Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert. A TEER value of ≥200 Ω·cm² is generally considered indicative of a good monolayer.[10]
-
-
Treatment:
-
Apically add the desired concentration of this compound and incubate for a predetermined time (e.g., 30-60 minutes).
-
Following pre-incubation, add the barrier-disrupting agent to the apical compartment.
-
-
TEER Measurement (Post-Treatment): Measure the TEER at various time points after the addition of the barrier disruptor to monitor the effect of this compound on barrier integrity.
-
Data Analysis: Express TEER values as a percentage of the initial baseline reading for each well to normalize the data.
Protocol 2: Paracellular Permeability Assay (Lucifer Yellow)
This assay measures the flux of a paracellular marker across the cell monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts (as prepared in Protocol 1)
-
Lucifer Yellow (LY) solution (e.g., 100 µM in transport buffer)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Preparation: After the final TEER measurement from the treatment protocol, gently wash the cell monolayers twice with pre-warmed transport buffer.
-
Assay Initiation:
-
Add fresh transport buffer to the basolateral compartment.
-
Add the Lucifer Yellow solution to the apical compartment.
-
-
Incubation: Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation period, collect a sample from the basolateral compartment.
-
Fluorescence Measurement: Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation (amount of LY in the receiver chamber per unit time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of LY in the donor (apical) chamber.
-
Visualizations
Caption: Proposed mechanism of this compound in preventing tight junction disassembly.
Caption: General workflow for in vitro barrier function assays with this compound.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Troubleshooting Inconsistent TEER Results with Larazotide Acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with larazotide acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during transepithelial electrical resistance (TEER) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect TEER?
This compound is a synthetic octapeptide that acts as a tight junction regulator.[1] It functions by antagonizing zonulin, a protein that modulates the permeability of tight junctions in the intestine.[2] By inhibiting zonulin, this compound prevents the disassembly of tight junction complexes, which are crucial for maintaining high TEER values.[3][4] Inconsistent TEER results in the presence of this compound can arise from various experimental factors that influence either the cell monolayer integrity or the mechanism of action of the peptide.
Q2: What is the proposed signaling pathway for this compound's effect on tight junctions?
This compound is thought to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells.[5] This action prevents the initiation of a signaling cascade that would otherwise lead to the phosphorylation of tight junction proteins and the reorganization of the actin cytoskeleton, ultimately causing a decrease in TEER.[6][7]
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tight junction - Wikipedia [en.wikipedia.org]
- 3. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of larazotide acetate in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing larazotide acetate in animal studies, with a focus on overcoming challenges related to its oral delivery and local action in the gastrointestinal tract.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving efficacy with orally administered this compound in animal models?
A1: The primary challenge is not related to achieving systemic bioavailability, as this compound is designed to be a non-systemic, gut-restricted drug.[1] The main hurdle is ensuring that the peptide is delivered to its target site of action, the proximal small intestine (duodenum and jejunum), in sufficient concentrations to exert its therapeutic effect as a tight junction regulator.[2][3] The peptide's stability in the gastrointestinal environment and its transit time are critical factors.
Q2: Why is a delayed-release formulation of this compound often used in studies?
A2: A delayed-release formulation is crucial to protect this compound from the harsh acidic environment of the stomach and to ensure its release in the proximal small intestine where it acts.[2][4] In vitro dissolution profiles of such formulations show minimal release in simulated gastric fluid and a time-dependent release in simulated intestinal fluid, which is intended to correspond to the transit time to the duodenum and jejunum.[5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is an eight-amino-acid peptide that functions as a tight junction regulator.[7] It is thought to act as a zonulin antagonist.[1][7] By inhibiting zonulin, this compound prevents the disassembly of tight junctions, thereby restoring intestinal barrier function.[7][8] This involves the redistribution and rearrangement of tight junction proteins like ZO-1 and actin filaments.[1][9] More recently, it has been linked to the inhibition of myosin light chain kinase (MLCK), which reduces tension on actin filaments and facilitates the closure of tight junctions.[7]
Q4: Is this compound expected to be detected in plasma samples after oral administration?
A4: No, this compound is not expected to be found in plasma at quantifiable levels after oral administration.[4][10] It is designed to act locally on the luminal surface of the intestine with minimal systemic absorption.[1][10] Studies in both humans and animals have shown that plasma concentrations of this compound and its metabolites are typically below the lower limit of quantification.[4][10]
Troubleshooting Guide
Problem 1: Low or undetectable concentrations of this compound in intestinal fluid samples.
-
Possible Cause 1: Inappropriate formulation.
-
Possible Cause 2: Incorrect animal fasting protocol.
-
Solution: Animals, such as pigs, should be fasted overnight (approximately 14 hours) before oral administration of this compound to standardize gastrointestinal transit and reduce variability.[6] Water should also be withheld for a couple of hours pre-dosing and post-dosing to ensure the capsule is swallowed and to not dilute the intestinal contents excessively.[5]
-
-
Possible Cause 3: Inadequate analytical sensitivity.
Problem 2: No significant effect on intestinal permeability in in vivo or in vitro models.
-
Possible Cause 1: Insufficient local concentration of this compound.
-
Solution: In addition to the troubleshooting steps for Problem 1, consider the dosage. While there can be an inverse dose effect, ensuring an adequate dose reaches the target tissue is crucial.[11]
-
-
Possible Cause 2: Timing of administration and measurement.
-
Possible Cause 3: In vitro model setup.
-
Solution: For in vitro studies using cell monolayers (e.g., Caco-2 cells), ensure the monolayer has reached confluency and established a stable transepithelial electrical resistance (TEER) before adding this compound and the permeability-inducing agent (e.g., gliadin, cytokines).[9] this compound should be applied to the apical side of the cells to mimic the in vivo situation.[9]
-
Quantitative Data from Animal Studies
The following table summarizes the pharmacokinetic parameters of this compound in the intestinal fluid of pigs after a single oral dose of a 1 mg delayed-release formulation.
| Parameter | Distal Duodenum | Proximal Jejunum |
| Tmax (h) | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Cmax (µM) | 0.82 ± 0.50 | 1.15 ± 0.61 |
| AUClast (µM*h) | 1.25 ± 0.94 | 1.54 ± 1.05 |
Data adapted from Enomoto H, et al. (2021). In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model.[3]
The concentration of this compound in the intestinal fluid of pigs over time is presented below.
| Time (hours) | Average Concentration in Distal Duodenum (µM) | Average Concentration in Proximal Jejunum (µM) |
| 1 | 0.82 | 1.15 |
| 2 | 0.22 | 0.22 |
| 3 | 0.11 | 0.08 |
| 4 | 0.09 | 0.09 |
Data adapted from Enomoto H, et al. (2021).[3]
Experimental Protocols
In Vivo Assessment of this compound in a Porcine Model
This protocol is a summary of the methodology used by Enomoto et al. (2021).[3][6]
-
Animal Model: Use healthy, fasted pigs. This model is chosen for its anatomical and physiological similarities to the human gastrointestinal tract.[5]
-
Surgical Implantation of Ultrafiltration Probes: Surgically implant ultrafiltration probes in the distal duodenum and proximal jejunum to allow for continuous sampling of intestinal fluid.
-
Fasting: Fast the pigs overnight for approximately 14 hours, withholding water for 2 hours prior to dosing.
-
Drug Administration: Administer a single oral dose of the delayed-release this compound formulation (e.g., 1 mg) in a gelatin capsule.[6] Chase with a defined volume of water (e.g., 120 mL).[5]
-
Intestinal Fluid Collection: Collect intestinal fluid via the ultrafiltration probes at regular intervals (e.g., every hour for 4 hours).[3]
-
Sample Processing: Centrifuge the collected samples to separate any particulate matter. Store the supernatant at -80°C until analysis.[3]
-
Quantification by UPLC-MS/MS: Analyze the concentration of this compound in the intestinal fluid samples using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[4]
In Vitro Transepithelial Electrical Resistance (TEER) Assay
This protocol is based on studies assessing the effect of this compound on epithelial cell monolayers.[9][12]
-
Cell Culture: Culture a suitable epithelial cell line (e.g., Caco-2BBe1) on permeable supports (e.g., 0.4 µm pore size) until a confluent monolayer is formed.[12]
-
Monitor Monolayer Integrity: Measure the TEER daily to monitor the formation of tight junctions. The experiment can begin once the TEER values are high and stable.
-
Treatment:
-
Pre-treat the apical side of the cell monolayer with this compound at the desired concentration (e.g., 10 µM) for a specified period.
-
Introduce the permeability-inducing agent (e.g., gliadin fragments or cytokines) to the appropriate side of the monolayer (apical for gliadin, basolateral for certain cytokines).[9]
-
-
TEER Measurement: Measure the TEER at various time points after the addition of the permeability-inducing agent to assess the effect of this compound on maintaining barrier function.
-
Paracellular Permeability Assay (Optional): In parallel with TEER, assess the flux of a paracellular marker (e.g., Lucifer Yellow) across the cell monolayer.[12]
Visualizations
Caption: this compound's Mechanism of Action on Tight Junctions.
Caption: Experimental Workflow for In Vivo Porcine Study.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Larazotide — Recess Rx [recessrx.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. A Randomized, Double-Blind Study of this compound to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model response to larazotide acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing larazotide acetate in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic octapeptide that acts as a tight junction regulator.[1][2] Its primary mechanism involves antagonizing the zonulin pathway.[1][2][3] Zonulin is a protein that modulates intestinal permeability by disassembling tight junctions between epithelial cells.[3] this compound is thought to competitively inhibit zonulin from binding to its receptor, thereby preventing the breakdown of tight junctions and reducing intestinal permeability.[3] More recently, it has also been suggested that this compound may inhibit myosin light chain kinase, which would reduce tension on actin filaments and facilitate the closing of tight junctions.[1][2]
Q2: Which animal models are most commonly used for studying this compound?
A2: this compound has been studied in both small and large animal models. Rodent models, particularly mice and rats, are frequently used for initial efficacy and mechanism-of-action studies, including models of collagen-induced arthritis and acute pancreatitis.[1][2][4] Porcine models are also utilized, especially for studies involving delayed-release formulations, due to the anatomical and physiological similarities of their gastrointestinal tract to humans.[5][6][7][8][9]
Q3: What is the optimal route of administration for this compound in animal models?
A3: Oral administration is the intended and most common route for this compound, as it is designed to act locally within the gastrointestinal tract.[1][8] Oral gavage is a standard and precise method for administering a defined dose in rodent studies.[10][11][12][13][14] For larger animals like pigs, the drug is often administered in capsules.[7][8]
Q4: How can I assess the effect of this compound on intestinal permeability?
A4: There are both in vivo and ex vivo methods to assess intestinal permeability.
-
In Vivo FITC-Dextran Assay: This is a widely used method where a fluorescently labeled dextran molecule (FITC-dextran) is administered orally.[15][16][17][18][19] Increased intestinal permeability allows the FITC-dextran to pass into the bloodstream, where its concentration can be measured in plasma samples.[15][16][17][18][19]
-
Ex Vivo Ussing Chamber: This technique uses freshly excised intestinal tissue mounted in a specialized chamber.[20][21][22][23][24] It allows for the direct measurement of ion transport and the flux of molecules across the intestinal epithelium under controlled conditions, providing a detailed assessment of barrier function.[20][21][22][23][24]
Troubleshooting Guide
This guide addresses potential sources of variability and unexpected results in your experiments.
Issue 1: High Variability in Animal Response to this compound
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Gastrointestinal Transit Time | The time it takes for this compound to reach its target site in the intestine can vary between animals. Standardize the fasting period before dosing to 4-6 hours to minimize differences in gastric emptying.[15] Consider using a marker to assess transit time in a subset of animals. |
| Microbiome Differences | The gut microbiota can influence intestinal permeability and drug metabolism. House animals from different treatment groups in the same environment to minimize variations in their gut bacteria. Be aware that even littermates can have different microbiomes.[25][26] |
| Stress | Handling and procedural stress can alter gastrointestinal function.[25][26] Acclimatize animals to handling and gavage procedures before the start of the experiment to reduce stress-induced variability.[12] |
| Interspecies and Strain Differences | Different animal species and even strains can have variations in intestinal physiology and immune responses.[25][26] Carefully select the animal model that is most relevant to your research question and be consistent with the strain used. |
| Drug Formulation and Stability | As a peptide, this compound can be susceptible to degradation. Ensure proper storage of the compound according to the manufacturer's instructions. If preparing solutions, do so freshly for each experiment and keep them on ice. |
Issue 2: Inconsistent Results in Intestinal Permeability Assays
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Improper Oral Gavage Technique | Incorrect gavage can lead to aspiration or esophageal injury, causing distress and affecting results. Ensure proper training in oral gavage techniques.[10][11][12][13][14] The gavage needle should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.[10][11] |
| FITC-Dextran Assay Variability | The timing of blood collection after FITC-dextran administration is critical. A 4-hour post-gavage time point is often optimal for measuring peak plasma concentrations in mice.[15][18] Ensure consistent timing across all animals. Fasting animals for 4-6 hours prior to the assay is also crucial.[15] |
| Ussing Chamber Technical Issues | Tissue viability is paramount for accurate Ussing chamber measurements. Use freshly excised tissue and transport it in ice-cold, oxygenated buffer.[23] Ensure the tissue is properly mounted and equilibrated in the chamber before taking measurements.[22][23] |
| Dose-Response Effects | Higher doses of this compound do not always correlate with a greater effect and can sometimes be less effective, potentially due to the formation of inhibitory fragments from enzymatic degradation.[3] It is advisable to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: this compound Concentration in Porcine Small Intestine After Oral Dosing (1 mg) [8]
| Time Post-Dosing | Distal Duodenum (μM) | Proximal Jejunum (μM) |
| 1 hour | 0.32 - 1.76 | 0.32 - 1.76 |
| 2-4 hours | 0.02 - 0.47 | 0.00 - 0.43 |
Table 2: Recommended Dosing Volumes for Oral Gavage in Mice [10][11]
| Body Weight (grams) | Maximum Volume (mL) |
| 10 | 0.10 |
| 20 | 0.20 |
| 30 | 0.30 |
Experimental Protocols
Protocol 1: In Vivo Intestinal Permeability Assessment in Mice using FITC-Dextran
Materials:
-
FITC-dextran (4 kDa)
-
Sterile 1x Phosphate-Buffered Saline (PBS)
-
Oral gavage needles (20-22 gauge for adult mice)[14]
-
1 mL syringes
-
Heparinized capillary tubes for blood collection
-
Microcentrifuge tubes
-
Fluorometer
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water. To prevent coprophagy, house them in a clean cage without bedding during the fasting period.[15]
-
FITC-Dextran Preparation: Prepare a solution of 80 mg/mL FITC-dextran in sterile 1x PBS.[15][18] Protect the solution from light.
-
Baseline Blood Sample: Collect a small amount of blood (e.g., via tail nick) before gavage to serve as a baseline.
-
Oral Gavage: Administer 150-200 µL of the FITC-dextran solution per mouse via oral gavage.[15][18]
-
Blood Collection: At 4 hours post-gavage, collect blood via a terminal procedure (e.g., cardiac puncture) or from the retro-orbital sinus.[15][17]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[19]
-
Data Analysis: Create a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples.[18][19]
Protocol 2: Ex Vivo Intestinal Permeability Assessment using an Ussing Chamber
Materials:
-
Ussing chamber system
-
Krebs buffers (Glucose and Mannitol)[20]
-
Carbogen gas (95% O2, 5% CO2)
-
Fluorescent permeability marker (e.g., FITC-dextran)
-
Dissection tools
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and immediately excise the desired intestinal segment (e.g., jejunum, ileum). Place the tissue in ice-cold, oxygenated Krebs buffer.[23]
-
Tissue Mounting: Carefully open the intestinal segment along the mesenteric border, rinse gently, and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[20][22]
-
Equilibration: Fill the serosal chamber with glucose Krebs buffer and the mucosal chamber with mannitol Krebs buffer.[22] Warm the chambers to 37°C and continuously oxygenate with carbogen gas. Allow the tissue to equilibrate.[22]
-
Baseline Measurements: Measure the baseline transepithelial electrical resistance (TEER) to assess tissue viability and integrity.[23]
-
Permeability Assay: Add the fluorescent marker to the mucosal chamber. At specified time intervals, take samples from the serosal chamber to measure the amount of marker that has crossed the epithelial barrier.
-
Data Analysis: Calculate the permeability coefficient based on the rate of flux of the marker across the tissue.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: In Vivo Permeability Assay Workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative Effects of this compound on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Use of Translational, Genetically Modified Porcine Models to Ultimately Improve Intestinal Disease Treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 9. A pig model of the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. bowdish.ca [bowdish.ca]
- 16. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran [jove.com]
- 19. cincinnatichildrens.org [cincinnatichildrens.org]
- 20. researchgate.net [researchgate.net]
- 21. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 22. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. physiologicinstruments.com [physiologicinstruments.com]
- 24. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Porcine Models of the Intestinal Microbiota: The Translational Key to Understanding How Gut Commensals Contribute to Gastrointestinal Disease [frontiersin.org]
- 26. Porcine Models of the Intestinal Microbiota: The Translational Key to Understanding How Gut Commensals Contribute to Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of peptide-based drugs like larazotide acetate in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of larazotide acetate in experimental settings to prevent its degradation and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AT-1001) is a synthetic eight-amino-acid peptide that functions as a tight junction regulator. It is designed to inhibit paracellular permeability by preventing the disassembly of tight junctions, the protein complexes that form a seal between adjacent epithelial cells. In conditions like celiac disease, this compound blocks zonulin receptors, which are involved in a signaling pathway that leads to the opening of these tight junctions. By blocking these receptors, this compound helps to maintain the integrity of the intestinal barrier.
Q2: What are the primary causes of this compound degradation in experiments?
A2: Like other peptide-based drugs, this compound is susceptible to both chemical and physical instability. The primary causes of degradation in experimental settings include:
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Enzymatic Degradation: Proteases present in cell culture media (from serum supplementation) or secreted by cells can cleave the peptide bonds of this compound. One study identified that brush-border enzymes like aminopeptidase M can generate peptide fragments.
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Hydrolysis: Peptide bonds can be hydrolyzed, particularly at acidic or basic pH.
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Oxidation: Certain amino acid residues within a peptide sequence are prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions.
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Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.
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Physical Instability: Factors such as repeated freeze-thaw cycles, adsorption to container surfaces, and aggregation can lead to a loss of active peptide.
Q3: How should I properly store and handle lyophilized this compound?
A3: Proper storage and handling are critical to maintaining the stability of lyophilized this compound.
-
Storage Temperature: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container.
-
Protection from Moisture and Light: Peptides are often hygroscopic, so it's important to store them in a desiccated environment. To prevent photodegradation, store the vial in the dark or use an amber-colored vial.
-
Equilibration to Room Temperature: Before opening the vial, allow it to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound during storage or the experimental procedure.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Review storage conditions. | Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. For reconstituted peptide, ensure it is stored at -20°C or -80°C in aliquots. |
| Repeated Freeze-Thaw Cycles | Check handling procedures. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Enzymatic Degradation | Evaluate experimental setup. | In cell culture experiments, consider using serum-free media if appropriate for your cell type, or heat-inactivate the serum. The use of a broad-spectrum protease inhibitor cocktail should also be considered. |
| Incorrect pH of Solution | Measure the pH of your experimental buffer. | Peptides are generally most stable at a slightly acidic pH of 5-7. Avoid prolonged exposure to pH > 8. |
Issue 2: Poor solubility of this compound.
Difficulty in dissolving the peptide can lead to inaccurate concentrations and inconsistent results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | Review reconstitution protocol. | Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, for basic peptides, a 1-10% acetic acid solution can be tried. For acidic peptides, 1% ammonium hydroxide may be used. |
| Aggregation | Observe the solution for precipitates or cloudiness. | Sonication can help to break up aggregates and aid in dissolution. However, avoid excessive heating. |
| High Concentration | Check the target concentration. | Attempt to dissolve the peptide at a lower concentration first, and then dilute it to the final experimental concentration. A common starting concentration is 1-10 mg/mL. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile, distilled water or a recommended buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Minimizing Degradation in Cell Culture Experiments
-
Media Preparation:
-
If using serum, consider heat-inactivating it (56°C for 30 minutes) to reduce complement activity and denature some proteases.
-
Alternatively, if the experimental design allows, use a serum-free medium.
-
Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium immediately before adding this compound.
-
-
Dosing:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the final working concentration in the prepared cell culture medium.
-
Add the diluted this compound to the cell cultures.
-
-
Incubation:
-
Minimize the duration of the experiment where possible to reduce the exposure time to potential proteases.
-
-
Sample Collection for Analysis:
-
To prevent further degradation after collection, immediately add a "quenching solution" to the samples. A solution of 5% trifluoroacetic acid (TFA) in 80% acetonitrile and 15% water has been used effectively.
-
Quantitative Data Summary
The following table summarizes available data on the stability and concentration of this compound from a study using a delayed-release formulation in a porcine model. This provides insights into its behavior in a biological environment.
| Parameter | Condition | Result | Reference |
| In Vitro Dissolution | Simulated Gastric Fluid (pH ~1.2) | 0.7% dissolved after 2 hours | |
| Simulated Intestinal Fluid (pH ~6.8) | 39.7–42.8% dissolved at 30–60 min | ||
| 79.1% dissolved at 90 min | |||
| 93.7% dissolved at 120–180 min | |||
| In Vivo Concentration | Distal Duodenum (1 hour post-dose) | Peak concentration: 0.32–1.76 µM | |
| Proximal Jejunum (1 hour post-dose) | Peak concentration: 0.32–1.76 µM | ||
| Distal Duodenum (2-4 hours post-dose) | 0.02–0.47 µM | ||
| Proximal Jejunum (2-4 hours post-dose) | 0.00–0.43 µM |
Visualizations
This compound's Mechanism of Action
Optimizing the timing of larazotide acetate administration in relation to an inflammatory challenge
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with larazotide acetate. The information is designed to help optimize the timing of its administration in relation to an inflammatory challenge in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic octapeptide that acts as a tight junction regulator.[1][2][3] Its primary mechanism is believed to be the antagonism of zonulin, a protein that modulates intestinal permeability.[1][2][3][4] By inhibiting the zonulin pathway, this compound helps to restore intestinal barrier function, preventing the passage of inflammatory triggers across the epithelial barrier.[1][2][3]
Q2: How does this compound affect tight junctions at a cellular level?
A2: this compound promotes the assembly and stabilization of tight junctions.[5] It has been shown to prevent the redistribution and rearrangement of key tight junction proteins such as zonula occludens-1 (ZO-1) and actin, which can be disrupted by inflammatory stimuli.[6] More recently, it has been suggested that this compound may also inhibit myosin light chain kinase (MLCK), which would reduce tension on the actin cytoskeleton and facilitate the closure of tight junctions.[1][3]
Q3: What is the typical timing of this compound administration in clinical trials?
A3: In clinical trials for celiac disease, this compound has been administered orally three times a day, typically 15 minutes before meals.[7][8][9][10] This prophylactic dosing strategy aims to have the drug present in the small intestine to counteract the effects of potential gluten ingestion.[7]
Q4: What is the duration of action of this compound?
A4: The duration of action of this compound is estimated to be approximately 2-4 hours following oral administration.[11] Peak concentrations in the duodenum and proximal jejunum are observed about 1 hour after dosing.[11] This relatively short duration necessitates multiple daily doses in a clinical setting to maintain its therapeutic effect.[11]
Troubleshooting Guide: Optimizing Administration Timing
Issue: Determining the optimal pre-treatment time with this compound before an inflammatory challenge.
Background: The protective effects of this compound are maximized when it is present at the epithelial barrier before or during the inflammatory insult. The ideal pre-treatment time can vary depending on the experimental model and the nature of the inflammatory challenge.
Troubleshooting Steps:
-
Review Existing Protocols:
-
In Vitro Models (e.g., Caco-2 cells): Several studies have successfully used a pre-treatment approach. For instance, pre-treating Caco-2 cell monolayers with this compound before an anoxia/reoxygenation injury has been shown to protect barrier function.[12] A 1-hour pre-treatment has also been reported as effective in a similar in vitro inflammatory model.[13]
-
Clinical Studies: The "15 minutes before a meal" protocol in celiac disease trials suggests a relatively short pre-exposure time is effective against a dietary challenge.[7][8][9][10]
-
-
Conduct a Time-Course Experiment:
-
To empirically determine the optimal pre-treatment window for your specific model, a time-course experiment is recommended.
-
Example Protocol:
-
Plate epithelial cells (e.g., Caco-2) on permeable supports and allow them to differentiate and form a stable monolayer (typically 14-21 days).[14][15]
-
Divide the cell cultures into several groups.
-
Pre-treat each group with this compound at different time points before the inflammatory challenge (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours).
-
Introduce the inflammatory stimulus (e.g., gliadin, cytokines, LPS).
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Measure barrier function (e.g., Transepithelial Electrical Resistance - TEER) and/or inflammatory markers at various time points after the challenge.
-
Include positive (inflammatory stimulus alone) and negative (vehicle control) controls.
-
-
-
Consider the Nature of the Inflammatory Challenge:
-
Acute Challenge: For acute and rapid-acting stimuli, a shorter pre-treatment time (e.g., 30-60 minutes) may be sufficient.
-
Chronic or Prolonged Challenge: For longer-term inflammatory conditions, the stability and continued presence of this compound should be considered.
-
Issue: Assessing the efficacy of this compound when administered after an inflammatory challenge.
Background: While pre-treatment is the most studied approach, understanding the potential for this compound to rescue or repair an already compromised epithelial barrier is also of interest.
Troubleshooting Steps:
-
Post-Treatment Experimental Design:
-
Establish your inflammatory model and induce the insult to the epithelial barrier.
-
Confirm that barrier function is compromised (e.g., a drop in TEER).
-
Administer this compound at various time points after the inflammatory challenge (e.g., immediately after, 1 hour after, 4 hours after).
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Monitor the recovery of barrier function and changes in inflammatory markers over time compared to a vehicle-treated control group.
-
-
Mechanism of Action Considerations:
Quantitative Data Summary
Table 1: this compound Dosing in Selected Clinical Trials for Celiac Disease
| Study Reference | Dosage(s) of this compound | Dosing Frequency | Timing of Administration | Duration of Treatment | Primary Outcome Measure |
| Leffler et al. (2012)[9][10][16] | 0.25 mg, 1 mg, 4 mg, 8 mg | Three times daily | Before meals | 14 days | Urinary lactulose/mannitol (LAMA) ratio |
| Leffler et al. (2015)[8] | 0.5 mg, 1 mg, 2 mg | Three times daily | 15 minutes before meals | 12 weeks | Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) |
| Kelly et al. (2013)[7] | 1 mg, 4 mg, 8 mg | Three times daily | 15 minutes before meals | 42 days | LAMA ratio, GSRS |
Table 2: In Vitro Experimental Parameters for this compound Studies
| Study Reference | Cell Line | Inflammatory Challenge | This compound Concentration(s) | Timing of Administration | Key Endpoint(s) |
| Gopalakrishnan et al. (2012)[6][17] | Caco-2, IEC6 | AT-1002, gliadin fragments, cytokines | Not specified | Pre-treatment | ZO-1 and actin distribution, TEER, peptide translocation |
| Slifer et al. (2021)[1] | Caco-2 | AT-1002 | Not specified | Pre-treatment | ZO-1 and actin distribution |
| Kim et al. (2023)[12] | C2BBe1 | Anoxia/Reoxygenation | 0.01, 1, 10 mM | Pre-treatment | TEER, TJ protein organization, MLC-2 phosphorylation |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Pre-treatment on Epithelial Barrier Function
-
Cell Culture:
-
Pre-treatment and Inflammatory Challenge:
-
Measure baseline TEER to ensure monolayer integrity.
-
Apically administer this compound at the desired concentrations to the treatment groups.
-
Incubate for the determined pre-treatment time (e.g., 1 hour).
-
Introduce the inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IFN-γ, and IL-1β) to the basolateral compartment to mimic systemic inflammation.[18]
-
-
Endpoint Analysis:
-
Monitor TEER at regular intervals (e.g., 0, 4, 8, 12, and 24 hours) after the inflammatory challenge.
-
At the end of the experiment, collect apical and basolateral media for cytokine analysis (e.g., ELISA for IL-6 and IL-8).[13]
-
Fix the cell monolayers for immunofluorescence staining of tight junction proteins (e.g., ZO-1, occludin).
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in mitigating inflammatory-induced barrier dysfunction.
Caption: General experimental workflow for assessing this compound's protective effects in vitro.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 8. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blind Study of this compound to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response | PLOS One [journals.plos.org]
- 14. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A human Caco-2-based co-culture model of the inflamed intestinal mucosa for particle toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an in vitro co-culture model using Caco-2 and J774A.1 cells to mimic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of larazotide acetate in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of larazotide acetate in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an eight-amino-acid peptide that functions as a tight junction regulator.[1][2][3] Its primary mechanism is to inhibit paracellular permeability.[2] In conditions like celiac disease, gliadin fragments trigger the release of zonulin, which then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on intestinal epithelial cells.[2][4] This initiates a signaling cascade leading to the disassembly of tight junctions.[2] this compound is thought to act as a zonulin antagonist, competitively inhibiting zonulin from binding to its receptors, thereby preventing the breakdown of the intestinal barrier.[1][2][5]
Q2: Are there any known signaling pathways affected by this compound other than the direct zonulin-receptor pathway?
Yes, recent studies have linked this compound to the inhibition of myosin light chain kinase (MLCK).[1][3] The phosphorylation of the myosin light chain is a critical step in the contraction of actin filaments, which can pull on tight junctions and increase permeability. By inhibiting MLCK, this compound likely reduces this tension, facilitating the closure of tight junctions.[1][3] Additionally, transcriptomic analysis in a Caco-2BBe1 cell model of anoxia/reoxygenation injury revealed that this compound treatment led to the enrichment of genes related to the Wnt and Notch signaling pathways, which are involved in cellular proliferation and migration.[6]
Q3: Has this compound demonstrated any effects on cellular processes other than permeability?
Yes, in the same anoxia/reoxygenation injury model, this compound was shown to enhance cellular proliferation.[6][7] This effect is consistent with the observed upregulation of genes in the Wnt and Notch signaling pathways.[6] This suggests that beyond its immediate effects on tight junction integrity, this compound may influence epithelial repair and regeneration processes.
Q4: Is there evidence of this compound binding to other receptors or having broad off-target kinase activity?
Currently, there is limited publicly available data from comprehensive receptor binding or kinase inhibition profiling studies. The primary described mechanism is antagonism of the zonulin pathway and inhibition of MLCK.[1][2][3] While the effects on Wnt and Notch signaling pathways have been observed through transcriptomics, it is not yet clear if this is a result of direct interaction with components of these pathways or a downstream consequence of its primary mechanism of action.[6]
Q5: What are the common side effects observed in clinical trials, and could they indicate off-target effects at a cellular level?
Clinical trials have generally found this compound to be well-tolerated.[8][9] The most commonly reported side effects include headache and urinary tract infections.[9][10] However, as this compound has minimal systemic absorption, these effects may not directly correlate with molecular off-target effects in intestinal cellular models.[8] An inverse dose-dependent effect has been noted in some clinical studies, where lower doses showed greater efficacy in reducing gastrointestinal symptoms.[5] The reasons for this are not fully understood but may involve peptide aggregation at higher concentrations.[5]
Troubleshooting Guides
Issue 1: Inconsistent Transepithelial Electrical Resistance (TEER) Measurements
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Integrity: The cell monolayer may not be fully confluent or may have disruptions. | 1. Verify Confluence: Visually inspect the monolayer using a microscope before and after the experiment. 2. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density to achieve a confluent monolayer. 3. Gentle Handling: Avoid disturbing the monolayer during media changes and compound addition. |
| Electrode Placement: Inconsistent placement of electrodes can lead to variable readings. | 1. Consistent Positioning: Use a guide or mark the plate to ensure electrodes are placed in the same position and depth for each reading. 2. Equilibrate Electrodes: Allow electrodes to equilibrate in the media for a few minutes before taking measurements. |
| Temperature and pH Fluctuations: Changes in temperature or pH of the culture medium can affect TEER. | 1. Maintain Temperature: Perform all measurements on a heated stage or allow plates to equilibrate to room temperature consistently. 2. Buffer Media: Ensure the medium is adequately buffered, especially when plates are removed from the CO2 incubator for extended periods. |
| Compound Stability/Activity: The activity of this compound may be compromised. | 1. Fresh Preparation: Prepare fresh solutions of this compound for each experiment. 2. Proper Storage: Store stock solutions as recommended by the manufacturer. |
Issue 2: High Variability in Permeability Assays (e.g., Lucifer Yellow Flux)
| Potential Cause | Troubleshooting Step |
| Incomplete Washing: Residual fluorescent marker can lead to high background readings. | 1. Thorough Washing: Implement a consistent and thorough washing protocol after incubation with the permeability marker. 2. Use a Plate Washer: If available, use an automated plate washer for more consistent washing. |
| Photobleaching: The fluorescent signal may decrease upon exposure to light. | 1. Minimize Light Exposure: Protect plates from light as much as possible during the experiment and before reading. 2. Consistent Read Time: Read all plates at a consistent time point after the assay is stopped. |
| Edge Effects in Multi-well Plates: Wells on the edge of the plate can behave differently due to temperature and evaporation gradients. | 1. Avoid Edge Wells: Do not use the outermost wells for experimental conditions. Fill them with media or a buffer to create a humidity barrier. 2. Randomized Plating: Randomize the placement of different experimental groups across the plate. |
Issue 3: Unexpected Results in Cell Proliferation Assays (e.g., CCK-8, WST-1)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Cell Seeding Density: The number of cells at the start of the assay can significantly impact proliferation rates. | 1. Optimize Seeding Density: Perform a titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure Even Cell Distribution: Mix the cell suspension thoroughly before and during plating to avoid clumping. |
| Serum Concentration: Serum contains growth factors that can mask the effect of the test compound. | 1. Serum Starvation: Consider serum-starving the cells for a period before adding this compound to synchronize cell cycles and reduce background proliferation. 2. Test Different Serum Concentrations: Evaluate if reducing the serum concentration in your assay medium is necessary. |
| Interference with Assay Reagent: this compound might directly interact with the assay reagent (e.g., tetrazolium salts). | 1. Run a Cell-Free Control: Include control wells with this compound in the medium but without cells to check for any direct reaction with the assay reagent. |
Quantitative Data Summary
| Experiment | Cell Line | Condition | Measurement | Result | Reference |
| Paracellular Permeability | Caco-2BBe1 | Anoxia/Reoxygenation Injury | TEER | Pretreatment with 10 µM this compound significantly increased TEER compared to untreated injured cells. | [6] |
| Paracellular Permeability | IPEC-J2 (leaky monolayer) | Baseline | TEER | Treatment with 1 mM this compound significantly increased TEER compared to untreated cells. | [6] |
| Cell Proliferation | Caco-2BBe1 | Normal Culture | CCK-8 Assay | Treatment with 10 µM this compound significantly increased cell proliferation compared to control. | [7] |
| Clinical Trial | Celiac Disease Patients | Gluten Challenge | Gastrointestinal Symptom Rating Scale (GSRS) | 0.5 mg dose of this compound resulted in fewer symptoms compared to placebo. | [5] |
| Clinical Trial | Celiac Disease Patients | Gluten Challenge | Anti-tTG Antibodies | This compound blunted the increase in anti-tTG antibodies. | [4] |
Experimental Protocols
1. Transepithelial Electrical Resistance (TEER) Measurement
-
Cell Culture: Plate epithelial cells (e.g., Caco-2BBe1) on permeable filter supports (e.g., Transwells®) and culture until a confluent monolayer is formed. TEER values should be monitored to confirm monolayer integrity (e.g., >250 Ω·cm²).
-
Treatment: Pre-treat the apical side of the monolayers with varying concentrations of this compound for a specified time before inducing injury (e.g., with gliadin fragments or by creating an anoxic environment).
-
Measurement: Use a voltohmmeter (e.g., Millicell® ERS-2) to measure the electrical resistance across the monolayer.
-
Calculation: Subtract the resistance of a blank filter from the measured resistance and multiply by the surface area of the filter to obtain the TEER value in Ω·cm².
2. Paracellular Permeability (Lucifer Yellow) Assay
-
Cell Culture: Grow epithelial cells to confluence on permeable filter supports as described for TEER measurements.
-
Treatment: Treat cells with this compound as required for the experiment.
-
Assay: Add a fluorescent permeability marker (e.g., Lucifer Yellow, 443 Da) to the apical chamber.
-
Sampling: After a defined incubation period (e.g., 2 hours), collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence of the basolateral sample using a fluorescence plate reader. The amount of fluorescence is proportional to the paracellular flux.
3. Cell Proliferation (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Experimental workflow for off-target effect discovery.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Randomized, Double-Blind Study of this compound to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Randomized, Double-Blind Study of this compound to Prevent the Activation of Celiac Disease During Gluten Challenge [dash.harvard.edu]
Technical Support Center: Delayed-Release Larazotide Acetate (Porcine Model)
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent delivery of delayed-release larazotide acetate in porcine models. The guides below address common questions and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of this compound in porcine models.
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AT-1001) is a synthetic eight-amino-acid peptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that acts as a tight junction regulator.[1][2] Its primary mechanism involves antagonizing the action of zonulin, a protein that modulates intestinal permeability.[1][3] In certain conditions like celiac disease, stimuli such as gliadin can trigger excess zonulin release, leading to the disassembly of tight junction proteins (e.g., ZO-1) and actin filaments.[4][5] This increases paracellular permeability, allowing inflammatory substances to cross the intestinal barrier.[6] this compound is thought to competitively inhibit zonulin from binding to its receptor, thereby preventing tight junction disassembly, restoring barrier function, and reducing inflammation.[1][7][8]
Q2: Why is the pig an appropriate animal model for studying oral delayed-release formulations?
The pig is considered a suitable preclinical model for predicting the in vivo performance of oral dosage forms intended for humans.[9][10] This is due to the significant anatomical and physiological similarities between the porcine and human gastrointestinal (GI) tracts.[9][11] Key similarities include:
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Intestinal Anatomy and Physiology: General structure and function are comparable.[11]
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Gastrointestinal pH: The fasted gastric pH in pigs (1.2–4.0) and proximal small intestinal pH (6.7) are very similar to that of humans (1.0–3.5 and 6.0–7.0, respectively).[11] This is critical for pH-dependent delayed-release coatings.
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Gastrointestinal Transit Time: While variable, GI transit times in pigs are comparable to humans, making it a good model for evaluating the release location of enteric-coated formulations.[11][12]
Q3: What is the intended intestinal release site for delayed-release this compound?
The delayed-release formulation is designed to bypass the stomach and release this compound in the proximal small intestine. In vitro dissolution studies predict that drug release will begin in the mid-duodenum and be completed in the proximal jejunum.[11][13] This targets the primary site of injury in conditions like celiac disease.[14]
Q4: What are the expected concentrations of this compound in the porcine small intestine following oral administration?
In vivo studies using a 1 mg oral dose in fasted pigs have shown a time-dependent appearance of the peptide in the small intestine. Peak concentrations were observed one hour after administration in both the distal duodenum and proximal jejunum. The drug remained detectable for up to four hours post-dosing.[11][14][15] Specific concentration data from these studies are summarized in the table below.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify causes and find solutions.
Q1: We are observing high inter-animal variability in drug concentrations. What are the potential causes?
High variability is a common challenge in oral drug delivery studies in any large animal model. Key factors in pigs include:
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Gastrointestinal Transit Time: Gastric emptying time for solid dosage forms like capsules or tablets can be highly variable in pigs, ranging from 1.5 to 6.0 hours in fasted animals.[12][16][17] This directly impacts when the formulation reaches the small intestine. Weaning status can also dramatically prolong transit times.[18]
-
Fasting State: The presence or absence of food significantly alters gastric motility and pH. Ensure a consistent and sufficiently long fasting period (e.g., 14 hours) for all animals in the study.[14]
-
Animal Behavior: Inconsistent water intake after dosing or rumination-like behavior can affect capsule transit and dissolution. Standardize post-dosing procedures, such as chasing the capsule with a fixed volume of water.[14]
-
Formulation Integrity: Batch-to-batch variability or damage to the capsule's enteric coating can lead to inconsistent release profiles. Always inspect capsules before administration and perform quality control checks like in vitro dissolution testing.[13]
Q2: Our results suggest the drug is releasing prematurely (in the stomach) or too late. How can we investigate this?
-
Verify Formulation Performance: The first step is to confirm the pH-dependent release profile of your delayed-release formulation. Conduct in vitro dissolution testing using simulated gastric fluid (SGF, pH ~1.2) followed by simulated intestinal fluid (SIF, pH ~6.8) to ensure the coating is robust and releases at the target pH.[13]
-
Evaluate Gastric Emptying: If the formulation is sound, consider physiological variability. Premature release could be due to an unusually high gastric pH in an individual animal, while delayed release is often linked to prolonged gastric retention of the dosage form.[12][16]
-
Review Dosing Technique: Ensure the capsule is successfully swallowed and not retained in the esophagus or buccal cavity. Administering a water chaser can help ensure transit to the stomach.[14]
Q3: How can we definitively confirm the site of drug release in vivo?
To precisely determine the location and timing of drug release, specialized techniques are required:
-
Surgically Implanted Probes: A successful method involves the surgical implantation of ultrafiltration probes into specific locations of the small intestine, such as the distal duodenum and proximal jejunum.[13][19] These probes allow for continuous collection of intestinal fluid over several hours post-dosing, which can then be analyzed to create a concentration-time profile at each specific site.[11]
-
Gamma Scintigraphy: This non-invasive imaging technique can be used to track the transit and disintegration of a radiolabeled dosage form through the GI tract in real-time.[12][16] It provides direct evidence of where and when the capsule opens.
Q4: What are the best practices for oral capsule administration in pigs?
Consistent and low-stress administration is key to reliable data.
-
Animal Preparation: Fast animals overnight (approx. 14 hours) to standardize GI conditions.[14] Withhold water for a short period (e.g., 2 hours) before dosing.[14]
-
Administration: The capsule should be placed directly on the back of the tongue to encourage swallowing. This can be done manually or with a dosing gun.
-
Positive Reinforcement: To minimize stress, train the animals to accept oral dosing. Hiding the capsule in a palatable treat like a marshmallow or yogurt can be a highly effective, low-stress method.[20][21]
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Ensuring Swallowing: Immediately after placing the capsule, provide a fixed volume of water (e.g., 120 mL) via a syringe or bottle to ensure the capsule is washed down into the stomach.[14] Observe the animal for several minutes to ensure the capsule is not regurgitated.
Quantitative Data
The following tables summarize key quantitative data from published studies on this compound and general oral drug delivery in pigs.
Table 1: this compound Concentration in Porcine Intestinal Fluid (1 mg Oral Dose) [11][13][14][15][19]
| Time Post-Dose (Hours) | Distal Duodenum Conc. (μM) | Proximal Jejunum Conc. (μM) |
| 1 | 0.32 - 0.47 | 0.43 - 1.76 |
| 2 | 0.02 - 0.14 | 0.00 - 0.21 |
| 3 | 0.02 - 0.09 | 0.00 - 0.15 |
| 4 | 0.02 - 0.06 | 0.00 - 0.09 |
| Concentrations represent the range observed across study animals (n=3). Peak concentrations occurred at the 1-hour time point. |
Table 2: Gastrointestinal Transit Times in Fasted Pigs for Various Oral Dosage Forms [12][16][17]
| Dosage Form | 50% Gastric Emptying Time (Hours) | Total GI Transit Time (Hours) |
| Liquid | 1.4 | ~50 |
| Pellets | 2.2 | ~50 |
| Tablets | 1.5 - 6.0 | ~50 |
Experimental Protocols
Protocol: In Vivo Assessment of Delayed-Release Formulations in a Surgically Modified Porcine Model
This protocol is based on the methodology described by Enomoto et al. (2021) for evaluating this compound delivery.[11][13][14][19]
1. Animal Model & Surgical Preparation:
- Use healthy domestic pigs of appropriate weight and age for the study.
- Animals undergo surgery to implant ultrafiltration (UF) probes at specific locations in the small intestine.
- Probe 1: Distal duodenum (approx. 15-18 cm distal to the pylorus).
- Probe 2: Proximal jejunum (approx. 20 cm distal to the first probe).
- Allow for a post-surgical recovery period as dictated by veterinary staff and institutional guidelines.
2. Dosing Day Procedure:
- Fast pigs overnight for approximately 14 hours, with free access to water.
- Withhold water for 2 hours prior to dosing.
- Prepare the dose by placing the formulated this compound beads into a gelatin capsule (e.g., 1 mg total dose).
- Administer a single capsule orally.
- Immediately chase the capsule with 120 mL of water to facilitate swallowing and transit to the stomach.
3. Sample Collection:
- Begin collecting intestinal fluid via the pre-implanted UF probes.
- Collect samples at regular intervals, for example, every hour for a total of four hours.
- Store collected intestinal fluid samples immediately at -80°C until analysis.
4. Sample Analysis (UPLC-MS/MS):
- Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in porcine intestinal fluid.
- Prepare calibration standards and quality control samples.
- Process and analyze the collected intestinal fluid samples to determine the concentration of this compound at each time point and location.
5. Data Analysis:
- Plot the concentration of this compound versus time for both the duodenal and jejunal collection sites.
- Determine key parameters such as the time to peak concentration (Tmax) and the peak concentration (Cmax) at each site.
- Analyze the data to confirm if the delayed-release formulation delivered the drug to the target region of the small intestine.
Visualizations
Diagrams illustrating key pathways and workflows are provided below.
Caption: this compound blocks zonulin binding, preventing tight junction disassembly.
Caption: Workflow for evaluating delayed-release formulations in a porcine model.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Larazotide — Recess Rx [recessrx.com]
- 7. The Therapeutic use of the Zonulin Inhibitor AT-1001 (Larazotide) for a Variety of Acute and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 12. Gastrointestinal transit of dosage forms in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 14. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gastrointestinal transit time of nondisintegrating radio-opaque pellets in suckling and recently weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 21. az.research.umich.edu [az.research.umich.edu]
Challenges in translating in vitro larazotide acetate results to in vivo models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with larazotide acetate, focusing on the challenges of translating in vitro findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an octapeptide that acts as a tight junction regulator.[1][2] Its proposed primary mechanism is the antagonism of zonulin, a protein that modulates intestinal permeability.[1][3] By inhibiting zonulin, this compound is thought to prevent the disassembly of tight junctions, thereby restoring intestinal barrier function.[1][3] This action helps to prevent the passage of immunostimulatory molecules like gliadin across the epithelial barrier, which is particularly relevant in conditions like celiac disease.[1]
Q2: Which in vitro models are commonly used to study this compound, and what are their key characteristics?
Commonly used in vitro models include the Caco-2 and T84 human colorectal adenocarcinoma cell lines, as well as the IEC6 rat intestinal epithelial cell line.[4][5] Caco-2 cells are known to differentiate into a monolayer with characteristics similar to the small intestinal enterocytes, forming well-defined tight junctions.[6][7] T84 cells also form tight junctions but are considered to be more representative of colonic characteristics.[6][7] These cell lines are valuable for assessing changes in transepithelial electrical resistance (TEER) and paracellular permeability in response to challenges with agents like gliadin fragments or AT-1002 (a synthetic zonulin-mimetic peptide).[4][5]
Q3: What are the typical challenges observed when translating this compound's in vitro efficacy to in vivo models?
Translating in vitro results to in vivo models presents several challenges:
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Bioavailability and Delivery: this compound is administered orally and acts locally in the gut.[1] Ensuring adequate concentration at the target site in the small intestine in an in vivo model can be challenging due to factors like degradation and transit time. A delayed-release formulation has been developed to target the duodenum and jejunum.[8][9]
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Complex Biological Environment: The in vivo intestinal environment is significantly more complex than an in vitro cell monolayer. It includes mucus layers, a diverse microbiome, and a dynamic immune system, all of which can influence the drug's efficacy and the host's response.
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Dose Translation: Determining the equivalent effective dose from an in vitro concentration to an in vivo dosage is not straightforward. In vitro studies may use concentrations that are not directly achievable or sustainable in the gut lumen of a living organism.[10]
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Endpoint Measurement Variability: In vivo measurements of intestinal permeability, such as the lactulose/mannitol (LAMA) ratio, can be highly variable in an outpatient setting, making it difficult to assess the drug's effect accurately.[11][12]
Troubleshooting Guide
Problem 1: Inconsistent or no effect of this compound on TEER in Caco-2 cell monolayers.
-
Possible Cause 1: Cell monolayer immaturity. Caco-2 cells require a prolonged culture period (typically 21-24 days post-seeding) to fully differentiate and form robust tight junctions.[13]
-
Troubleshooting Step: Ensure monolayers are cultured for a sufficient duration. Monitor TEER regularly, and only use monolayers that have achieved a stable, high TEER value before initiating the experiment.
-
-
Possible Cause 2: Incorrect apical/basolateral application. this compound is designed to act on the apical side of the intestinal epithelium.[5]
-
Possible Cause 3: Inappropriate concentration of this compound or challenging agent. The effective concentration of this compound and the potency of the permeability-inducing agent (e.g., AT-1002, gliadin) are critical.
-
Troubleshooting Step: Perform a dose-response curve for both this compound and the challenging agent to determine the optimal concentrations for your specific cell line and experimental conditions.
-
Problem 2: this compound shows a protective effect in vitro, but no significant improvement in intestinal permeability is observed in our animal model.
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Possible Cause 1: Inadequate drug delivery to the target intestinal region. The formulation and timing of administration are crucial for local action in the gut.
-
Possible Cause 2: The chosen animal model does not adequately replicate the specific pathology. The effectiveness of this compound can be dependent on the specific mechanism of barrier dysfunction.
-
Possible Cause 3: High variability in in vivo permeability measurements. As seen in clinical trials, assays like the LAMA test can have high inter-subject variability.[11][12]
-
Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Standardize the experimental conditions as much as possible, including diet, housing, and the timing of sample collection. Consider using multiple methods to assess permeability.
-
Quantitative Data Summary
Table 1: In Vivo this compound Concentrations in a Porcine Model
| Intestinal Location | Time Post-Dosing (hours) | Concentration Range (µM) |
| Distal Duodenum | 1 | 0.32 - 1.76 |
| 2 - 4 | 0.02 - 0.47 | |
| Proximal Jejunum | 1 | 0.32 - 1.76 |
| 2 - 4 | 0.00 - 0.43 |
Data from an in vivo assessment of a 1 mg oral dose of a delayed-release formulation of this compound in overnight-fasted pigs.[8][14]
Table 2: Clinical Trial Efficacy of this compound in Celiac Disease (Gluten Challenge)
| Treatment Group | Change in Total GSRS Score | Change in CeD-GSRS Score |
| Placebo + Gluten | Increase in symptoms | Increase in symptoms |
| 0.25 mg Larazotide + Gluten | No significant increase | No significant increase |
| 1 mg Larazotide + Gluten | Not statistically significant | Not statistically significant |
| 4 mg Larazotide + Gluten | No significant increase | No significant increase |
| 8 mg Larazotide + Gluten | Not statistically significant | Not statistically significant |
GSRS: Gastrointestinal Symptom Rating Scale; CeD-GSRS: Celiac Disease-GSRS. Data from a 14-day study with a 2.4 g/day gluten challenge.[15]
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., 0.4 µm pore size) and cultured for 21-24 days to allow for differentiation and monolayer formation.[13]
-
Treatment:
-
The culture medium is replaced.
-
A permeability-inducing agent (e.g., supernatant from PT-gliadin-activated PBMCs, or a cocktail of TNF-α, IFN-γ, and IL-1β) is added to the basolateral compartment.[13]
-
After 48 hours, the medium in the apical compartment is replaced with medium containing this compound (e.g., 12.5 µM).[13]
-
-
Permeability Measurement (Lucifer Yellow Flux):
-
After 72 hours of total incubation, the medium is replaced with a solution containing Lucifer yellow (LY) on the apical side.[13]
-
Cells are incubated for 1-3 hours.[13]
-
Samples are collected from the basolateral side, and the fluorescence is measured to quantify the amount of LY that has passed through the monolayer.[13]
-
2. In Vivo Gliadin Challenge in HLA-HCD4/DQ8 Mice
-
Animals: HLA-HCD4/DQ8 double transgenic mice, which are genetically susceptible to gliadin-induced pathology.[4][5]
-
Sensitization: Mice are sensitized to gliadin to induce a state of immune reactivity.
-
Treatment Protocol:
-
Mice are orally administered this compound prior to a gliadin challenge.
-
A control group receives a placebo.
-
-
Endpoints:
-
Intestinal Permeability: Assessed by measuring the flux of a marker molecule like horseradish peroxidase (HRP) from the gut lumen into the bloodstream.[16]
-
Histology and Immunohistochemistry: Intestinal tissue is collected to assess structural changes to tight junctions and to quantify the accumulation of immune cells, such as macrophages.[4][5]
-
Visualizations
Caption: Proposed mechanism of this compound in preventing gliadin-induced tight junction disassembly.
Caption: General experimental workflow for translating in vitro this compound results to in vivo models.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T84 monolayers are superior to Caco-2 as a model system of colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Randomized, Double-Blind Study of this compound to Prevent the Activation of Celiac Disease During Gluten Challenge [dash.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [archive.hshsl.umaryland.edu]
- 14. In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 15. A Randomized, Double-Blind Study of this compound to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of synthetic larazotide acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate batch-to-batch variability of synthetic larazotide acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic octapeptide (amino acid sequence: Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a tight junction regulator.[1][2] It is designed to act as a zonulin antagonist, preventing the disassembly of tight junctions in the intestinal epithelium.[1][2][3] By blocking zonulin receptors, this compound helps to maintain the integrity of the intestinal barrier, which can prevent inflammatory responses triggered by the passage of substances like gluten into the lamina propria.[1][4]
Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during and after synthesis:
-
Synthesis-Related Impurities: Incomplete reactions or side reactions during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.
-
Purity Levels: The final purity of the peptide lot after purification can vary.
-
Peptide Aggregation: this compound may be prone to aggregation, especially at higher concentrations, which can affect its biological activity. An inverse-dose effect observed in clinical trials has been hypothesized to be due to peptide aggregation at higher doses.[4][5]
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Counter-ion (Acetate) Content: The amount of acetate as a counter-ion can vary between batches, affecting the net peptide content.
-
Storage and Handling: Improper storage and handling can lead to degradation of the peptide.
Q3: How can I assess the quality of a new batch of this compound?
A comprehensive quality assessment of a new batch should include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight and amino acid sequence.
-
Acetate Content Analysis: To determine the amount of acetate counter-ion.
-
Solubility Tests: To ensure the peptide dissolves as expected for your experimental needs.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C.[]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
Symptoms:
-
The lyophilized powder does not fully dissolve.
-
The solution appears cloudy or contains visible particulates.
-
Precipitation occurs after dissolution or upon addition to media.
Possible Causes:
-
Hydrophobicity: The peptide sequence may have hydrophobic character, making it difficult to dissolve in aqueous solutions.
-
Aggregation: The peptide may be forming aggregates.
-
Incorrect Solvent or pH: The solvent or pH may not be optimal for this specific peptide sequence.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check the Peptide Sequence | This compound has the sequence GGVLVQPG. While it contains hydrophilic residues, the presence of valine and leucine can contribute to hydrophobicity. |
| 2 | Use an Appropriate Solvent | For hydrophobic peptides, it is often recommended to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration. |
| 3 | Adjust the pH | The solubility of peptides is often pH-dependent. For peptides with a net charge, adjusting the pH away from the isoelectric point can improve solubility. |
| 4 | Sonication | Gentle sonication can help to break up small aggregates and aid in dissolution. |
Issue 2: Inconsistent Biological Activity in In-Vitro Assays
Symptoms:
-
High variability in results between experiments using different batches of this compound.
-
Lower than expected potency or efficacy.
-
An inverse dose-response relationship is observed.
Possible Causes:
-
Purity Differences: Different batches may have varying levels of purity.
-
Peptide Aggregation: Aggregated peptides may have reduced biological activity. The observation of an inverse-dose effect in some studies with this compound suggests that aggregation at higher concentrations could be a contributing factor.[4][5]
-
Degradation: The peptide may have degraded due to improper storage or handling.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Peptide Purity and Identity | Request the Certificate of Analysis (CoA) for each batch and compare the purity (by HPLC) and mass (by MS). |
| 2 | Assess for Aggregation | Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of aggregates in your peptide stock solution. |
| 3 | Perform a Dose-Response Curve | For each new batch, perform a full dose-response curve to determine the effective concentration range. |
| 4 | Aliquot and Store Properly | Upon receipt, aliquot the lyophilized peptide into single-use amounts and store at -20°C to minimize freeze-thaw cycles and exposure to moisture. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol outlines a general method for verifying the purity and identity of synthetic this compound.
1. Materials:
-
This compound (lyophilized powder)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
HPLC system with UV detector
-
Mass spectrometer
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent (e.g., water with a small amount of ACN).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
3. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL
4. Mass Spectrometry Method:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode.
-
Scan for the expected molecular weight of this compound.
5. Data Analysis:
-
Purity: Calculate the peak area of the main peptide peak as a percentage of the total peak area in the HPLC chromatogram.
-
Identity: Confirm that the major peak in the mass spectrum corresponds to the theoretical molecular weight of this compound.
Protocol 2: Detection of Peptide Aggregation by Dynamic Light Scattering (DLS)
This protocol describes the use of DLS to detect the presence of aggregates in a solution of this compound.
1. Materials:
-
This compound solution (prepared in the desired experimental buffer)
-
DLS instrument
-
Low-volume cuvette
2. Sample Preparation:
-
Prepare the this compound solution at the desired concentration in the final experimental buffer.
-
Filter the buffer to remove any particulate matter before preparing the peptide solution.
-
Centrifuge the final peptide solution at high speed to pellet any large, insoluble material.
3. DLS Measurement:
-
Transfer the supernatant to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
4. Data Analysis:
-
Analyze the size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated peptide. The presence of larger species or multiple peaks suggests aggregation.
Visualizations
References
- 1. Larazotide - Wikipedia [en.wikipedia.org]
- 2. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting larazotide acetate experiments in the presence of high serum concentrations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with larazotide acetate in the presence of high serum concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic octapeptide that functions as a tight junction regulator.[1] It is believed to act as a zonulin antagonist. Zonulin is a protein that modulates the permeability of tight junctions between epithelial cells. By inhibiting zonulin, this compound helps to prevent the disassembly of tight junctions, thereby reducing paracellular permeability.[1]
Q2: Why is it challenging to conduct this compound experiments in high serum concentrations?
A2: High serum concentrations can introduce several confounding factors in in vitro experiments with peptide-based therapeutics like this compound. These challenges include:
-
Peptide Sequestration: Serum is rich in proteins, most notably albumin, which can bind to peptides and reduce their bioavailable concentration.
-
Peptide Degradation: Serum contains proteases that can degrade peptides, reducing their stability and efficacy over the course of an experiment.
-
Interference with Assays: Serum components can interfere with common assay readouts, such as transepthelial electrical resistance (TEER) measurements and fluorescence-based permeability assays.
-
Non-specific Cellular Effects: High serum concentrations can have their own effects on cell proliferation, differentiation, and barrier function, potentially masking the specific effects of this compound.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: In vitro studies have shown this compound to be effective in the micromolar range. For example, a concentration of 1 μM has been shown to enhance transepithelial electrical resistance in ischemia-injured porcine jejunum. However, the optimal concentration can vary depending on the cell type, the nature of the challenge (e.g., gliadin, cytokines), and the specific experimental conditions, including serum concentration.
Troubleshooting Guide
Issue 1: Reduced or No Effect of this compound Observed
Question: I am not observing the expected protective effect of this compound on my epithelial cell monolayer in the presence of high serum. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Peptide Sequestration by Serum Proteins | Therapeutic peptides can bind to serum proteins, particularly albumin, which is abundant in serum. This binding reduces the free, bioactive concentration of this compound available to interact with its target receptors on the cell surface. | 1. Increase this compound Concentration: Perform a dose-response experiment to determine if a higher concentration of this compound can overcome the sequestration effect. 2. Reduce Serum Concentration: If experimentally feasible, reduce the serum concentration to the minimum required to maintain cell viability. 3. Use Serum-Free or Low-Protein Medium: For acute experiments, consider switching to a serum-free or low-protein medium during the treatment period. 4. Pre-saturate Serum with Non-specific Peptide: In some cases, pre-incubating the serum with a non-specific, non-interfering peptide can saturate some of the non-specific binding sites. |
| Peptide Degradation | Serum contains proteases that can cleave and inactivate this compound. The rate of degradation can be significant, especially in experiments with longer incubation times. | 1. Shorten Incubation Time: If possible, reduce the duration of the experiment to minimize the time for degradation. 2. Replenish this compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals. 3. Include Protease Inhibitors: While this can have off-target effects, a broad-spectrum protease inhibitor cocktail could be used as a control to determine if degradation is the primary issue. Use with caution and validate that the inhibitors themselves do not affect the experimental outcome. |
| Sub-optimal Cell Monolayer Integrity | The protective effects of this compound are dependent on the presence of tight junctions. If the cell monolayer is not fully confluent or has poor barrier function to begin with, the effect of this compound may be difficult to discern. | 1. Optimize Seeding Density and Culture Time: Ensure cells are seeded at an optimal density and allowed sufficient time to form a confluent monolayer with stable TEER values before starting the experiment. 2. Monitor TEER: Routinely measure TEER to confirm the integrity of the cell barrier. Experiments should only be initiated once a stable and appropriate TEER value is reached. |
Issue 2: Inconsistent or Unreliable TEER Measurements
Question: My TEER readings are fluctuating and unreliable in my experiments with high serum concentrations. How can I improve my measurements?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Background Conductance of Serum | Serum-supplemented media has a higher ionic strength and conductivity compared to basal media. This can affect the sensitivity and stability of TEER measurements. | 1. Use a Serum-Free Blank: When calculating the net TEER of the cell monolayer, subtract the resistance of a cell-free insert containing the same high-serum medium. 2. Allow for Equilibration: Ensure the electrode has fully equilibrated in the high-serum medium before taking a reading. 3. Maintain Consistent Electrode Placement: Use a consistent depth and position for the "chopstick" electrodes for each measurement to minimize variability. |
| Temperature Fluctuations | The electrical resistance of the medium is temperature-dependent. Removing plates from the incubator for measurement can lead to temperature changes and consequently, fluctuating TEER readings. | 1. Minimize Time Outside the Incubator: Perform TEER measurements as quickly as possible. 2. Use a Heated Stage: If available, use a heated stage on the TEER measurement device to maintain the plate at 37°C. |
| Cell Monolayer Disturbance | Physical disturbance of the cell monolayer during media changes or TEER measurements can temporarily disrupt tight junctions and affect readings. | 1. Gentle Media Changes: When changing the media, do so gently to avoid dislodging cells. 2. Careful Electrode Insertion: Insert the TEER electrodes carefully to avoid touching the cell monolayer. |
Experimental Protocols
Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement to Assess Epithelial Barrier Function
Objective: To quantify the integrity of an epithelial cell monolayer.
Materials:
-
Epithelial cells (e.g., Caco-2, T84)
-
Cell culture inserts (e.g., Transwell®)
-
Cell culture medium with desired serum concentration
-
This compound
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Cell-free inserts for blank measurements
Procedure:
-
Cell Seeding: Seed epithelial cells onto the apical compartment of the cell culture inserts at a predetermined optimal density.
-
Cell Culture: Culture the cells until a confluent monolayer is formed. This can take several days to weeks, depending on the cell line. Monitor confluency by microscopy and TEER.
-
Establish Baseline TEER: Once a stable TEER is achieved, record the baseline resistance.
-
Treatment: Introduce the experimental conditions, including the challenge (e.g., gliadin, cytokines) and this compound at various concentrations in the appropriate serum-containing medium.
-
TEER Measurement: a. Sterilize the electrodes with 70% ethanol and allow them to air dry. b. Equilibrate the electrodes in a cell-free insert containing the corresponding experimental medium. c. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the bottom of the plate or the cell monolayer. d. Record the resistance reading (in Ω) once it stabilizes. e. Measure the resistance of a cell-free insert containing the same medium to serve as a blank.
-
Calculation of Net TEER: a. Subtract the resistance of the blank insert from the resistance of the cell-containing insert. b. Multiply the resulting value by the surface area of the insert (in cm²) to obtain the TEER in Ω·cm². Net TEER (Ω·cm²) = (R_total - R_blank) * Area (cm²)
-
Data Analysis: Plot the TEER values over time for each experimental condition.
Protocol 2: Paracellular Permeability Assay using a Fluorescent Marker
Objective: To measure the passage of a non-metabolizable fluorescent marker across the epithelial monolayer as an indicator of paracellular permeability.
Materials:
-
Confluent epithelial cell monolayers on inserts (as in Protocol 1)
-
Fluorescent marker (e.g., Lucifer yellow, FITC-dextran)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Prepare Cell Monolayers: Culture cells on inserts until a stable TEER is established.
-
Wash: Gently wash the apical and basolateral compartments twice with pre-warmed assay buffer to remove any residual serum proteins.
-
Add Fluorescent Marker: Add the fluorescent marker solution to the apical compartment.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation period, collect a sample from the basolateral compartment.
-
Fluorescence Measurement: Measure the fluorescence of the basolateral samples using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the marker across the monolayer (amount/time)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the marker in the apical compartment
-
-
Data Analysis: Compare the Papp values between different experimental conditions. A decrease in Papp in the presence of this compound indicates an enhancement of barrier function.
Visualizations
Caption: this compound Signaling Pathway.
References
Validation & Comparative
Larazotide acetate versus placebo in maintaining remission in celiac disease
An objective analysis of larazotide acetate's performance against placebo in maintaining remission in celiac disease, supported by experimental data from key clinical trials.
Introduction
This compound (also known as INN-202 and AT-1001) is a first-in-class, oral peptide developed as an adjunct therapy for celiac disease.[1] It functions as a tight junction regulator, aiming to prevent the intestinal permeability that allows gluten peptides to trigger an inflammatory response.[2][3] This guide provides a detailed comparison of this compound's efficacy and mechanism of action relative to placebo, based on data from significant clinical investigations.
Mechanism of Action: The Zonulin Pathway
In celiac disease, ingestion of gluten leads to the release of zonulin, a protein that modulates the permeability of the intestinal barrier by disassembling tight junctions between epithelial cells.[4][5] This increased permeability allows gliadin, the immunogenic component of gluten, to enter the lamina propria, initiating an inflammatory cascade.[4]
This compound is an eight-amino acid peptide that acts as a zonulin antagonist.[2][6] By preventing zonulin from binding to its receptor, this compound helps to maintain the integrity of the tight junctions, thereby reducing the influx of gliadin and subsequent inflammation.[2][4]
Caption: Proposed mechanism of action of this compound in the context of celiac disease.
Clinical Trial Data: this compound vs. Placebo
Several randomized, double-blind, placebo-controlled studies have evaluated the efficacy of this compound in patients with celiac disease. The results have been mixed, with some studies demonstrating a statistically significant improvement in symptoms, while others did not meet their primary endpoints.
Phase IIb Study in Symptomatic Celiac Disease Patients on a Gluten-Free Diet
This study assessed the efficacy of different doses of this compound in reducing persistent symptoms in adults with celiac disease who were on a gluten-free diet (GFD) for at least 12 months.[7]
Table 1: Efficacy of this compound in Patients with Persistent Symptoms on a GFD
| Endpoint | This compound 0.5 mg (n=86) | Placebo (n=85) | p-value |
| Change in CeD-GSRS Score (ANCOVA) | - | - | 0.022 |
| Change in CeD-GSRS Score (MMRM) | - | - | 0.005 |
| Decrease in Symptomatic Days (CeD PRO) | 26% | - | 0.017 |
| Increase in Improved Symptom Days (CeD PRO) | 31% | - | 0.034 |
| ≥50% Reduction in Abdominal Pain Score | - | - | 0.022 |
| Decrease in Headache and Tiredness | - | - | 0.010 |
CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; CeD PRO: Celiac Disease Patient Reported Outcome; ANCOVA: Analysis of Covariance; MMRM: Mixed Model for Repeated Measures.
The 0.5 mg dose of this compound met the primary endpoint, showing a significant reduction in gastrointestinal symptoms compared to placebo.[7][8] Higher doses of 1 mg and 2 mg were not significantly different from placebo.[7]
Gluten Challenge Study
This exploratory study evaluated the efficacy of this compound in patients with celiac disease undergoing a gluten challenge.[9][10]
Table 2: Efficacy of this compound During a Gluten Challenge
| Endpoint | This compound 1 mg | This compound 4 mg | This compound 8 mg | Placebo |
| Change in GSRS Score | ||||
| vs. Placebo (p-value) | 0.002 | Not Significant | Not Significant | - |
| Anti-tTG IgA Levels (Ratio to Baseline) | ||||
| Mean Ratio | 5.78 | 3.88 | 7.72 | 19.0 |
| vs. Placebo (p-value) | 0.010 | 0.005 | 0.025 | - |
| Lactulose-to-Mannitol (LAMA) Ratio | No Significant Difference | No Significant Difference | No Significant Difference | - |
GSRS: Gastrointestinal Symptom Rating Scale; anti-tTG IgA: anti-tissue transglutaminase IgA.
In this study, the 1 mg dose of this compound significantly limited gluten-induced symptoms.[9] All tested doses of this compound significantly blunted the increase in anti-tTG IgA levels compared to placebo.[9][10] However, no significant differences in intestinal permeability, as measured by the LAMA ratio, were observed between the this compound and placebo groups.[9]
Experimental Protocols
Phase IIb Study in Symptomatic Patients
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7]
-
Participants: 342 adults with biopsy-confirmed celiac disease on a GFD for ≥12 months with persistent symptoms.[7]
-
Intervention: this compound (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily before meals for 12 weeks.[7] The study included a 4-week placebo run-in and a 4-week placebo run-out phase.[7]
-
Primary Endpoint: The difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[7]
Caption: Workflow of the Phase IIb clinical trial for this compound.
Gluten Challenge Study
-
Study Design: An exploratory, double-blind, randomized, placebo-controlled study.[9]
-
Participants: 184 patients with celiac disease maintaining a GFD.[9]
-
Intervention: this compound (1, 4, or 8 mg) or placebo three times daily, with a concurrent daily gluten challenge of 2.7 grams for 6 weeks.[9][10]
-
Outcomes: Intestinal permeability (lactulose-to-mannitol ratio), clinical symptoms (GSRS), and anti-transglutaminase antibody levels.[9]
Phase III Trial and Discontinuation
A Phase III clinical trial (CedLara) was initiated to further evaluate this compound as an adjunct treatment for patients with celiac disease who continued to experience symptoms while on a gluten-free diet.[1][11] However, the trial was discontinued in June 2022.[12][13] An interim analysis revealed that the number of patients needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to support the continuation of the trial.[12][13][14]
Conclusion
This compound has demonstrated a potential benefit in reducing symptoms for some individuals with celiac disease, particularly at lower doses in patients with persistent symptoms despite a GFD.[7] Clinical trial data also suggests an effect on the immune response to gluten, as evidenced by reduced anti-tTG antibody levels during a gluten challenge.[9] However, the lack of a consistent dose-response and the discontinuation of the Phase III trial indicate that its overall efficacy in a broader celiac disease population remains unproven.[7][12] Future analyses of the existing data may reveal specific subgroups of patients or symptoms that could benefit from this therapeutic approach.[12]
References
- 1. celiac.org [celiac.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. droracle.ai [droracle.ai]
- 4. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. This compound in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 12. beyondceliac.org [beyondceliac.org]
- 13. celiac.org [celiac.org]
- 14. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of Larazotide Acetate and a Strict Gluten-Free Diet in the Management of Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
Celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, currently has only one established treatment: a strict, lifelong gluten-free diet (GFD). However, the adherence challenges and persistence of symptoms in some patients have driven the exploration of pharmacological interventions. Among these, larazotide acetate has been a prominent candidate. This guide provides an objective comparison of this compound and a strict GFD in reducing the symptoms of celiac disease, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
A strict gluten-free diet remains the cornerstone of celiac disease management, directly addressing the root cause of the autoimmune reaction by eliminating the trigger—gluten. Its efficacy in symptom resolution and mucosal healing is well-documented, although the timeline and completeness of recovery can vary.
This compound, on the other hand, was investigated as an adjunct therapy for patients with celiac disease who continue to experience symptoms despite adhering to a GFD. It acts by a different mechanism, targeting intestinal permeability to prevent gluten fragments from crossing the epithelial barrier and triggering an inflammatory response. While a Phase IIb clinical trial showed a statistically significant reduction in symptoms for a specific dose of this compound, the subsequent Phase III trial was discontinued due to the large sample size required to demonstrate a significant clinical outcome, raising questions about its overall efficacy and future as a therapeutic agent.
This guide will delve into the mechanisms of action, present the clinical trial data for both approaches, and provide detailed experimental protocols for the key studies cited.
Mechanism of Action
Strict Gluten-Free Diet: Removing the Trigger
The pathophysiology of celiac disease is initiated by the ingestion of gluten. In susceptible individuals, gluten peptides, particularly gliadin, are resistant to complete digestion and can cross the intestinal barrier. In the lamina propria, the enzyme tissue transglutaminase (tTG) deamidates these peptides, increasing their immunogenicity. These modified peptides are then presented by antigen-presenting cells (APCs) expressing HLA-DQ2 or HLA-DQ8 molecules to CD4+ T-helper cells. This interaction triggers a cascade of inflammatory responses, leading to the production of pro-inflammatory cytokines, activation of B cells to produce autoantibodies (anti-tTG, anti-endomysial, and anti-deamidated gliadin peptide), and ultimately, damage to the small intestinal villi.
A strict GFD works by completely removing gluten from the diet, thereby preventing the initial trigger of this inflammatory cascade. Without the presence of gluten peptides, the autoimmune response is not activated, allowing the intestinal mucosa to heal and symptoms to resolve.
This compound: A Tight Junction Regulator
This compound is a synthetic octapeptide that acts as a zonulin antagonist. Zonulin is a protein that modulates the permeability of the tight junctions between intestinal epithelial cells. In celiac disease, gliadin induces the release of zonulin, which then binds to its receptors on the surface of intestinal epithelial cells. This binding initiates a signaling cascade that leads to the disassembly of tight junction proteins, such as ZO-1 and occludin, increasing paracellular permeability. This "leaky gut" allows more gluten fragments to pass into the lamina propria, perpetuating the inflammatory cycle.
This compound is designed to compete with zonulin for its receptor, thereby preventing the opening of the tight junctions. By maintaining the integrity of the intestinal barrier, this compound aims to reduce the translocation of gluten peptides and subsequent immune activation.[1][2][3]
Signaling Pathway Diagrams
Clinical Efficacy: A Comparative Overview
Direct comparative trials of a strict GFD versus this compound as a primary treatment for celiac disease do not exist. The GFD is the established first-line and only approved treatment. This compound was studied as an adjunctive therapy for patients with persistent symptoms despite being on a GFD.
Strict Gluten-Free Diet
A strict GFD is highly effective in resolving symptoms and inducing mucosal healing in the majority of patients with celiac disease.[4][5] However, the response can be slow and sometimes incomplete.
Symptom Resolution:
-
Gastrointestinal Symptoms: Most patients experience a significant improvement in gastrointestinal symptoms like diarrhea, bloating, and abdominal pain within weeks to months of starting a strict GFD.[4]
-
Extra-intestinal Symptoms: Symptoms such as fatigue, anemia, and bone density can also improve, although this may take longer.[3]
-
Persistent Symptoms: A subset of patients (up to 30%) may experience persistent or recurrent symptoms despite reporting adherence to a GFD. This can be due to inadvertent gluten exposure, slow healing, or co-existing conditions like irritable bowel syndrome (IBS).
Mucosal Healing:
-
Histological recovery of the small intestine typically lags behind symptom resolution.
-
In children, mucosal healing is often complete within two years on a strict GFD.[5]
-
In adults, mucosal recovery can be slower, with one study showing that only 34% of patients achieved mucosal recovery at two years, increasing to 66% after five years.[4]
This compound
The primary evidence for the efficacy of this compound comes from a Phase IIb, multicenter, randomized, double-blind, placebo-controlled trial (NCT01396213).[6][7][8][9] This study evaluated this compound as an adjunct to a GFD in adults with celiac disease who had persistent symptoms.
Key Findings (Phase IIb Trial):
-
The 0.5 mg three-times-daily dose of this compound met the primary endpoint, showing a statistically significant reduction in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score compared to placebo.[6][7]
-
Higher doses (1 mg and 2 mg) did not show a significant difference from placebo.[6][7]
-
The 0.5 mg dose also showed improvements in some secondary endpoints, including a reduction in the number of symptomatic days and an increase in improved symptom days.[6]
Phase III Trial Discontinuation: It is crucial to note that the subsequent Phase III trial of this compound (CedLara) was discontinued in June 2022.[1][2][10] An interim analysis revealed that the trial would require a substantially larger number of participants than originally planned to demonstrate a statistically significant clinical benefit over placebo.[1][6] This outcome significantly impacts the future prospects of this compound as a treatment for celiac disease.
Quantitative Data Summary
Table 1: Efficacy of a Strict Gluten-Free Diet in Celiac Disease
| Outcome Measure | Patient Population | Efficacy | Citation |
| Symptom Resolution | Newly diagnosed celiac disease patients | Significant improvement in gastrointestinal symptoms within weeks to months. | [4] |
| Mucosal Healing (Children) | Children with celiac disease | 95% achieve mucosal recovery within 2 years. | [5] |
| Mucosal Healing (Adults) | Adults with celiac disease | 34% achieve mucosal recovery at 2 years; 66% at 5 years. | [4] |
Table 2: Efficacy of this compound (0.5 mg TID) as an Adjunct to a Gluten-Free Diet (Phase IIb Trial - NCT01396213)
| Outcome Measure | This compound (0.5 mg) | Placebo | p-value | Citation |
| Change in CeD-GSRS Score | Statistically significant improvement | - | 0.022 (ANCOVA) | [6][7] |
| Decrease in Symptomatic Days (CeD PRO) | 26% decrease | - | 0.017 | [6] |
| Increase in Improved Symptom Days (CeD PRO) | 31% increase | - | 0.034 | [6] |
| Reduction in Abdominal Pain Score (≥50% for ≥6 weeks) | Statistically significant improvement | - | 0.022 | [6] |
| Decrease in Non-GI Symptoms (Headache & Tiredness) | Statistically significant improvement | - | 0.010 | [6] |
Experimental Protocols
Key Clinical Trial for this compound (NCT01396213)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 342 adults with biopsy-confirmed celiac disease who had been on a GFD for at least 12 months but continued to experience gastrointestinal symptoms.
-
Intervention: Patients were randomized to receive one of three doses of this compound (0.5 mg, 1 mg, or 2 mg) or a matching placebo, taken orally three times a day, 15 minutes before meals, for 12 weeks.
-
Phases: The study included a 4-week placebo run-in period, a 12-week treatment period, and a 4-week follow-up period.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.
-
Secondary Endpoints: Included daily symptom assessment using the Celiac Disease Patient-Reported Outcome (CeD-PRO) tool, changes in anti-tTG and anti-DGP antibody levels, and safety assessments.
Conclusion
A strict gluten-free diet remains the only effective and recommended treatment for celiac disease, as it addresses the underlying cause of the condition. Its success in symptom resolution and mucosal healing is well-established, although challenges in adherence and the potential for persistent symptoms exist.
This compound presented a novel therapeutic approach by targeting intestinal permeability. While a Phase IIb trial offered promising results for a specific dose as an adjunctive therapy, the subsequent discontinuation of the Phase III trial casts significant doubt on its clinical utility and future development.
For researchers, scientists, and drug development professionals, the journey of this compound underscores the complexities of developing non-dietary therapies for celiac disease. Future research may focus on more potent or targeted approaches to modulating intestinal permeability, combination therapies, or alternative pathways in the celiac disease cascade. However, for the foreseeable future, a meticulously followed gluten-free diet remains the standard of care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Gluten-Free Diet for Celiac Disease: Critical Insights to Better Understand Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. The effectiveness of gluten-free dietary interventions: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effectiveness of gluten-free dietary interventions: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of Larazotide Acetate's Mechanism of Action Using Zonulin-Modulated Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of larazotide acetate's performance with alternative approaches targeting the zonulin pathway to mitigate intestinal permeability. Experimental data from preclinical models, including a key zonulin transgenic mouse model, are presented to validate its mechanism of action.
This compound: A Zonulin Antagonist
This compound is an octapeptide designed to act as a competitive antagonist of zonulin, a protein that modulates intestinal tight junction permeability.[1][2] In conditions like celiac disease, gliadin triggers the release of zonulin, which then binds to its receptors on intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions and increased intestinal permeability.[3] this compound is proposed to prevent this by blocking the binding of zonulin to its receptors, thereby maintaining the integrity of the intestinal barrier.
Validation of Mechanism in a Zonulin Transgenic Mouse Model
Direct validation of this compound's mechanism has been demonstrated in a zonulin transgenic mouse model (Ztm), which expresses murine pre-haptoglobin 2, the precursor to zonulin.[4][5][6] This model exhibits inherently increased intestinal permeability.[5][7] Studies using this model have shown that treatment with AT-1001 (the active moiety of this compound) can reverse the phenotype of increased permeability, providing strong evidence for its zonulin-specific mechanism of action.[4][8] Furthermore, to dissect the signaling pathway, Ztm were crossed with PAR2 knockout mice (ztm-par2-/-), demonstrating the critical role of this receptor in zonulin-mediated effects.[8][9]
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to other agents that modulate the zonulin signaling pathway, namely PAR2 antagonists and EGFR inhibitors.
| Compound/Class | Mechanism of Action | Model System | Key Endpoint | Quantitative Outcome | Reference |
| This compound (AT-1001) | Zonulin receptor antagonist | Zonulin Transgenic Mouse (Ztm) with DSS-induced colitis | Survival | Rescued DSS-treated Ztm from >70% mortality to 0% | [4] |
| Zonulin Transgenic Mouse (Ztm) with DSS-induced colitis | Body Weight Loss | Recovered body weight loss seen during DSS treatment | [4] | ||
| Caco-2 cells with anoxia/reoxygenation injury | Transepithelial Electrical Resistance (TEER) | Pretreatment with 10 µM larazotide significantly increased TEER compared to untreated injured cells. | [2] | ||
| PAR2 Antagonist (GB83) | Antagonist of Protease-Activated Receptor 2 (PAR2) | Caco-2 cells | Expression of tight junction proteins (ZO-1, occludin, claudin-1) | Decreased the expression of tight junction-related factors. | [10] |
| Caco-2 cells | Transepithelial Electrical Resistance (TEER) | Decreased intestinal transepithelial electrical resistance. | [10] | ||
| PAR2 Agonist (SLIGRL) | Agonist of Protease-Activated Receptor 2 (PAR2) | Mouse colon in vivo | Colonic paracellular permeability (51Cr-EDTA flux) | Significantly increased colonic permeability. | [11] |
| EGFR Inhibitor (ZD1839/Gefitinib) | Inhibition of Epidermal Growth Factor Receptor (EGFR) | Mouse model of small bowel resection | Villus height and crypt depth in the ileum | Prevented the normal post-resection increases in these adaptive indices. | [12] |
| Mouse model of colitis | Mucosal recovery | Impaired mucosal recovery from colitis. | [13] |
Experimental Protocols
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol is a standard method for assessing intestinal barrier function in mice.
-
Animal Preparation: Mice are fasted for 6 hours prior to the experiment.
-
FITC-Dextran Administration: A solution of fluorescein isothiocyanate-dextran (FITC-dextran, typically 4 kDa) is prepared in sterile PBS (e.g., 100 mg/ml stock, diluted to a working solution). Mice are administered a specific volume of the FITC-dextran solution via oral gavage (e.g., 200 µl).[14]
-
Blood Collection: After a defined period (e.g., 1 to 4 hours), mice are anesthetized, and blood is collected via retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA or lithium heparin).[14][15]
-
Plasma Preparation: Blood samples are centrifuged (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.[14]
-
Fluorescence Measurement: The concentration of FITC-dextran in the plasma is determined using a spectrophotometer or fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14]
-
Data Analysis: A standard curve is generated using known concentrations of FITC-dextran to quantify the amount in the plasma samples. Increased levels of FITC-dextran in the plasma are indicative of increased intestinal permeability.
Signaling Pathways and Experimental Workflows
Caption: Zonulin signaling pathway and points of intervention.
Caption: In vivo intestinal permeability experimental workflow.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Zonulin Mouse Model to Establish the Role of Primary Impaired Gut Barrier Function on Microbiota Composition and Immune Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Zonulin-transgenic mouse displays behavioral alterations ameliorated via depletion of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploiting the Zonulin Mouse Model to Establish the Role of Primary Impaired Gut Barrier Function on Microbiota Composition and Immune Profiles [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Intestinal Epithelial Permeability via Protease-Activated Receptor-2-Induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAR2 activation alters colonic paracellular permeability in mice via IFN-γ-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of the epidermal growth factor receptor impairs intestinal adaptation after small bowel resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay [bio-protocol.org]
Comparative analysis of larazotide acetate's effect on different epithelial cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of larazotide acetate's effects on various epithelial cell lines. This compound is an octapeptide that acts as a tight junction regulator, preventing the disruption of the intestinal barrier.[1][2] Its primary mechanism of action is believed to be the antagonism of the zonulin pathway, which is implicated in increased intestinal permeability.[3][4] This document summarizes key experimental findings, presents available quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a clear comparison of the peptide's performance across different in vitro models.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on transepithelial electrical resistance (TEER) and tight junction protein localization in different epithelial cell lines based on available data.
| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |
| Caco-2 BBe1 | Anoxia/Reoxygenation (A/R) Injury + 10 mM this compound | TEER (Ω·cm²) | Significant increase in TEER compared to untreated A/R injured cells. | [5][6] |
| IPEC-J2 | "Leaky" monolayer + 1 mM this compound | TEER (Ω·cm²) | Significantly higher TEER compared to non-treated cells. | [6] |
| Caco-2 | AT-1002 Induced Permeability + this compound | TEER Reduction | Inhibition of AT-1002-induced TEER reduction. | [1][7] |
| Caco-2 | AT-1002 or Gliadin Fragments + this compound | ZO-1 and Actin Redistribution | Inhibition of the redistribution and rearrangement of ZO-1 and actin. | [1][7] |
| IEC-6 | AT-1002 or Gliadin Fragments + this compound | ZO-1 and Actin Redistribution | Inhibition of the redistribution and rearrangement of ZO-1 and actin. | [1][7] |
| MDCK | Calcium Switch Assay + this compound | TJ Protein Localization | Promoted junctional distribution of ZO-1, occludin, and claudins. | [8] |
| Caco-2 | "Leaky" monolayer + this compound | Paracellular Permeability | Decreased paracellular permeability. | [8] |
Note: Specific numerical values for TEER (in Ω·cm²) and quantitative measures of protein redistribution were not consistently available across all cited studies in a directly comparable format. The table reflects the reported outcomes.
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is a generalized procedure based on methodologies described for Caco-2 and IPEC-J2 cells.[6]
-
Cell Culture: Caco-2 BBe1 or IPEC-J2 cells are seeded on permeable supports (e.g., 0.4 µm pore-sized Transwell® inserts) at a density that allows for the formation of a confluent monolayer. Caco-2 BBe1 cells are typically cultured for 10-14 days post-plating to achieve a TEER value greater than 400 Ω·cm², while IPEC-J2 may be used when they reach a TEER of over 30 Ω·cm².[6]
-
Treatment: For injury/permeability induction, cells are exposed to stimuli such as anoxia/reoxygenation or chemical agents like AT-1002. This compound is typically added to the apical side of the monolayer prior to or concurrently with the stimulus.
-
Measurement: TEER is measured using an epithelial voltohmmeter with a "chopstick" electrode set. The electrodes are placed in the apical and basolateral compartments of the Transwell insert.
-
Calculation: The resistance value of a blank insert without cells is subtracted from the measured resistance of the cell monolayer. This value is then multiplied by the surface area of the insert to express TEER in Ω·cm². Measurements are typically taken at various time points to monitor the effect of the treatment.
Calcium Switch Assay for Tight Junction Assembly in MDCK Cells
This protocol is based on the methodology described for studying de novo tight junction assembly.[8][9]
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured on permeable supports until they form a confluent monolayer.
-
Calcium Depletion: The normal growth medium is replaced with a low-calcium medium (containing <5 µM Ca²⁺) for 16-18 hours. This disrupts cell-cell junctions, including tight junctions.
-
Calcium Repletion ("Switch"): The low-calcium medium is replaced with a normal calcium medium (containing 1.8 mM Ca²⁺) to initiate the synchronous formation of tight junctions. This compound is added to the medium at this stage.
-
Analysis: The assembly of tight junctions is monitored over time by measuring the development of TEER and by performing immunofluorescence staining for tight junction proteins such as ZO-1, occludin, and claudins to observe their localization at the cell-cell junctions.
Immunofluorescence Staining for Tight Junction Proteins
This is a general protocol for visualizing the localization of tight junction proteins in cultured epithelial cells.[10][11]
-
Cell Culture and Treatment: Epithelial cells (e.g., Caco-2, MDCK, IEC-6) are grown on glass coverslips or permeable supports and subjected to the desired treatment conditions with or without this compound.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.
-
Permeabilization: The cells are permeabilized with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular epitopes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS containing 1-5% bovine serum albumin or normal goat serum) for at least 1 hour.
-
Primary Antibody Incubation: The cells are incubated with primary antibodies specific for the tight junction proteins of interest (e.g., anti-ZO-1, anti-occludin) diluted in the blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibody, for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: The coverslips are mounted on microscope slides using a mounting medium containing an anti-fade reagent. The localization of the fluorescently labeled proteins is then visualized using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is thought to act as a competitive antagonist of zonulin.[3] In pathological conditions such as celiac disease, gliadin fragments can induce the release of zonulin, which then binds to protease-activated receptor 2 (PAR2) and subsequently transactivates the epidermal growth factor receptor (EGFR).[12][13][14] This initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton and the disassembly of tight junctions, thereby increasing paracellular permeability.[3][13] this compound is proposed to block the binding of zonulin to its receptor, thus preventing this cascade of events.[3] Furthermore, this compound has been linked to the inhibition of myosin light chain kinase (MLCK), which would reduce the contraction of the perijunctional actomyosin ring and promote tight junction stability.[2]
Caption: Proposed signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by this compound.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram illustrates a typical in vitro workflow to evaluate the protective effects of this compound on epithelial barrier function.
Caption: A generalized experimental workflow for in vitro evaluation of this compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of epithelial tight junction assembly and disassembly by AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Larazotide Acetate and Other Potential Intestinal Permeability Modulators
For Researchers, Scientists, and Drug Development Professionals
The integrity of the intestinal barrier is increasingly recognized as a critical factor in the pathogenesis of various autoimmune and inflammatory diseases. Dysfunction of this barrier, often termed "leaky gut," allows for the translocation of luminal antigens, triggering inflammatory responses. Consequently, the development of therapeutic agents that can modulate intestinal permeability is a burgeoning area of research. This guide provides a head-to-head comparison of larazotide acetate, a first-in-class zonulin inhibitor, with other potential intestinal permeability modulators, including vedolizumab, GLP-2 analogs, and apremilast. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in modulating intestinal permeability, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathways
Understanding the distinct mechanisms by which these agents modulate intestinal permeability is crucial for their targeted development and clinical application.
This compound: This synthetic octapeptide acts as a zonulin antagonist.[1] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes. This compound is thought to prevent the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby inhibiting the signaling cascade that leads to the disassembly of tight junctions.[1]
Caption: this compound Signaling Pathway
Vedolizumab: This humanized monoclonal antibody is an integrin antagonist.[2][3] It specifically binds to the α4β7 integrin on a subset of T lymphocytes, preventing their adhesion to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[2][3] By inhibiting the migration of these inflammatory cells into the gut tissue, vedolizumab indirectly helps to restore the integrity of the intestinal barrier, which is often compromised by chronic inflammation.
Caption: Vedolizumab Mechanism of Action
GLP-2 Analogs (e.g., Teduglutide): Glucagon-like peptide-2 (GLP-2) is a naturally occurring peptide that has intestinotrophic effects.[4][5] GLP-2 analogs like teduglutide bind to the GLP-2 receptor, which is expressed on various cells in the gut, including enteroendocrine cells and enteric neurons.[6][7][8] This interaction stimulates the release of downstream mediators that promote intestinal growth, enhance blood flow, and reduce gastric emptying, all of which contribute to improved intestinal barrier function.[4][6]
Caption: GLP-2 Analog Signaling Pathway
Apremilast: Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[9] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IFN-γ) and upregulates the expression of anti-inflammatory cytokines (e.g., IL-10).[10] This modulation of the inflammatory response can lead to the restoration of intestinal barrier function.
Caption: Apremilast Mechanism of Action
Quantitative Comparison of Performance
The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of these modulators on intestinal permeability.
Table 1: Preclinical Data (In Vitro - Caco-2 Cell Monolayers)
| Compound | Model of Permeability Induction | Concentration | Effect on TEER | Reference |
| This compound | AT-1002 (ZOT fragment) | Not specified | Inhibition of TEER reduction | [11] |
| Anoxia/Reoxygenation Injury | 10 µM | Significantly increased TEER compared to untreated injured cells | [12] | |
| Apremilast | TNF-α and IFN-γ | Not specified | Protected against cytokine-induced decrease in TEER | [13] |
Table 2: Clinical Data
| Compound | Patient Population | Primary Permeability Measure | Results | Reference |
| This compound | Celiac Disease (gluten challenge) | Lactulose/Mannitol Ratio (LAMA) | No significant difference in LAMA ratios between this compound and placebo groups. Trended lower in the 1mg group in one study.[14] | [14][15][16][17] |
| Vedolizumab | Inflammatory Bowel Disease (IBD) | Transepithelial Electrical Resistance (TEER) | Increased TEER (18.09 ± 1.44 Ω × cm²) after 52 weeks (p < 0.001).[18] | [18][19] |
| Teduglutide (GLP-2 Analog) | Short Bowel Syndrome | Lactulose/Mannitol Ratio | No significant differences in urine lactulose excretion or lactulose/mannitol ratio.[20] | [20] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Transepithelial Electrical Resistance (TEER) Measurement
Caption: TEER Measurement Workflow
Protocol for TEER Measurement in Caco-2 Cells: [21][22][23]
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size polyester membrane) at a specific density and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.
-
Induction of Permeability (if applicable): To model a "leaky gut," the cell monolayer can be exposed to various stimuli such as inflammatory cytokines (e.g., TNF-α, IFN-γ) or subjected to conditions like anoxia/reoxygenation.
-
Treatment: The test compound (e.g., this compound, apremilast) is added to the apical or basolateral compartment of the Transwell insert at the desired concentration and for a specified duration.
-
TEER Measurement: A voltmeter with "chopstick" electrodes (e.g., EVOM) is used to measure the electrical resistance across the cell monolayer. The electrodes are placed in the apical and basolateral compartments, and the resistance is recorded in Ohms (Ω).
-
Calculation: The final TEER value is calculated by subtracting the resistance of a blank insert (without cells) from the measured resistance and then multiplying by the surface area of the membrane (in cm²). The results are expressed as Ω·cm².
Lactulose/Mannitol (LAMA) Assay
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. academic.oup.com [academic.oup.com]
- 4. takeda-gastroenterologie.de [takeda-gastroenterologie.de]
- 5. Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mathematical Modeling of Vedolizumab Treatment's Effect on Microbiota and Intestinal Permeability in Inflammatory Bowel Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute Effects of a Glucagon-Like Peptide 2 Analogue, Teduglutide, on Gastrointestinal Motor Function and Permeability in Adult Patients With Short Bowel Syndrome on Home Parenteral Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2.7. Measurement of the Electrical Resistance of Caco-2 Cell Layers [bio-protocol.org]
- 22. 2.7. Transepithelial Electrical Resistance (TEER) Assay in Caco-2 Cell Monolayers [bio-protocol.org]
- 23. 2.5. Measurement of Transepithelial Electrical Resistance [bio-protocol.org]
A Comparative Meta-Analysis of Larazotide Acetate for Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data for larazotide acetate, a first-in-class tight junction regulator investigated for the treatment of celiac disease. It objectively compares its performance with other emerging therapies and presents supporting experimental data to inform future research and development in this field.
Introduction to this compound
This compound is a synthetic octapeptide designed to inhibit the action of zonulin, a protein that modulates intestinal permeability.[1][2] In celiac disease, gluten ingestion triggers an overproduction of zonulin, leading to the disassembly of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune response.[1][2][3] this compound aims to prevent this initial step in the inflammatory cascade by blocking the zonulin pathway, thereby maintaining the integrity of the intestinal barrier.[1][2][4]
Mechanism of Action: The Zonulin Pathway
This compound's mechanism of action is centered on the inhibition of the zonulin signaling pathway, which plays a crucial role in regulating intestinal permeability.
Clinical Trial Data: this compound
This compound has undergone several clinical trials, with the most significant being a Phase 2b study (NCT01396213) and a subsequent, now discontinued, Phase 3 study (NCT03569007).
Phase 2b Clinical Trial (NCT01396213)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with celiac disease who experienced persistent symptoms despite maintaining a gluten-free diet for at least 12 months.[5][6]
Experimental Protocol:
-
Participants: 342 adults with biopsy-confirmed celiac disease on a gluten-free diet for ≥12 months with persistent symptoms.[6]
-
Design: 4-week placebo run-in, followed by a 12-week treatment period, and a 4-week placebo run-out.[6]
-
Intervention: Participants were randomized to receive one of three doses of this compound (0.5 mg, 1 mg, or 2 mg) or a placebo, taken three times daily before meals.[6]
-
Primary Endpoint: The primary endpoint was the change in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[6]
-
Secondary Endpoints: Included changes in the Celiac Disease Patient-Reported Outcome (CeD-PRO) symptomatic days, improved symptom days, and non-gastrointestinal symptoms.[3][6]
Quantitative Results:
| Endpoint | This compound 0.5 mg vs. Placebo | p-value |
| Primary Endpoint | ||
| Change in CeD-GSRS Score | Statistically significant improvement | 0.022 (ANCOVA); 0.005 (MMRM)[6][7] |
| Secondary Endpoints | ||
| Decrease in CeD-PRO Symptomatic Days | 26% decrease | 0.017[3][6] |
| Increase in Improved Symptom Days | 31% increase | 0.034[3][6] |
| Reduction in Abdominal Pain Score (≥50% for ≥6 weeks) | Achieved by a significantly greater proportion of patients | 0.022[6] |
| Decrease in Headache and Tiredness | Statistically significant reduction | 0.010[3][6] |
Higher doses (1 mg and 2 mg) of this compound did not show a statistically significant difference from placebo.[3][6]
Phase 3 Clinical Trial (CedLara - NCT03569007)
The Phase 3 trial was designed to confirm the findings of the Phase 2b study.[8] However, the trial was discontinued by 9 Meters Biopharma in June 2022.[8] An interim analysis revealed that the number of participants needed to demonstrate a statistically significant clinical outcome between the drug and placebo was too large to feasibly continue the trial.[8][9][10]
Experimental Protocol (Planned):
-
Participants: Planned to enroll 525 adult patients with celiac disease experiencing persistent symptoms on a gluten-free diet.[8][9]
-
Design: A 24-week study, including a 12-week double-blind treatment phase and a 12-week safety follow-up.[8]
-
Intervention: Participants were to be randomized to receive this compound (at varying doses) or a placebo.[8]
-
Primary Endpoint: The primary goal was to measure the change in the severity of celiac disease symptoms based on patient-reported outcomes over 12 weeks.[8]
Comparison with Alternative Therapies
While a gluten-free diet remains the cornerstone of celiac disease management, several alternative and adjunct therapies are in various stages of clinical development. These alternatives employ different mechanisms of action to mitigate the effects of gluten exposure.
| Therapeutic Agent | Mechanism of Action | Latest Clinical Trial Phase | Key Findings (from available data) |
| This compound | Tight junction regulator; zonulin inhibitor[1][4] | Phase 3 (Discontinued)[8] | Phase 2b showed significant symptom reduction at 0.5 mg dose.[6][7] Phase 3 was discontinued due to futility.[8] |
| Latiglutenase | Oral enzyme therapy; degrades gluten in the stomach[1][4] | Phase 2 | Showed some promise in improving symptoms in seropositive patients on a gluten-free diet, but did not significantly improve intestinal healing compared to placebo.[1] |
| ZED1227 | Transglutaminase 2 (TG2) inhibitor; blocks gluten deamidation[11] | Phase 2 | Demonstrated a protective effect on the duodenal mucosa during a gluten challenge and improved patient-reported outcomes.[12] |
| PRV-015 (formerly AMG 714) | Anti-interleukin-15 (IL-15) monoclonal antibody | Phase 2b | Aims to reduce inflammation and symptoms in non-responsive celiac disease. The primary efficacy endpoint of the Phase 2b study was not met. |
Experimental Workflow and Logical Relationships
The clinical development of this compound followed a structured pathway to assess its safety and efficacy. The logical flow from its mechanism of action to the expected clinical outcomes is a key aspect of its therapeutic rationale.
Conclusion
The meta-analysis of this compound's clinical trial data reveals a promising mechanism of action targeting the regulation of intestinal permeability. The Phase 2b trial demonstrated a statistically significant reduction in symptoms for patients with celiac disease who are non-responsive to a gluten-free diet, particularly at the 0.5 mg dose. However, the subsequent discontinuation of the Phase 3 trial highlights the challenges in translating these findings into a clinically approved therapy.
Comparison with other emerging treatments such as latiglutenase, ZED1227, and PRV-015, which target different aspects of the celiac disease pathogenic cascade, underscores the multifaceted approach being taken to address this unmet medical need. While this compound's journey has been halted, the data generated from its clinical trials provide valuable insights for the continued development of non-dietary therapies for celiac disease. Future research may focus on patient stratification, combination therapies, and the development of more sensitive endpoints to better capture the clinical benefits of novel therapeutic agents.
References
- 1. Larazotide - Wikipedia [en.wikipedia.org]
- 2. yuniquemedical.com [yuniquemedical.com]
- 3. Breaking Down Barriers: How Understanding Celiac Disease Pathogenesis Informed the Development of Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larazotide — Recess Rx [recessrx.com]
- 5. medrxiv.org [medrxiv.org]
- 6. beyondceliac.org [beyondceliac.org]
- 7. This compound for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 9. Pathogenesis of Celiac Disease and Other Gluten Related Disorders in Wheat and Strategies for Mitigating Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zonulin as a Biomarker for the Development of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Larazotide Acetate: A Comparative Guide to Intestinal Barrier-Enhancing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of larazotide acetate's barrier-enhancing effects against other known compounds. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating potential therapeutic agents targeting intestinal permeability.
Introduction to this compound
This compound (also known as AT-1001) is a synthetic octapeptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that acts as a tight junction regulator.[1][2] It is designed to inhibit the disassembly of tight junctions, thereby restoring intestinal barrier function.[3] Mechanistically, this compound is understood to function as a zonulin antagonist.[1][4] Zonulin is a protein that modulates the permeability of tight junctions between intestinal epithelial cells.[5] By blocking zonulin, this compound prevents the signaling cascade that leads to the opening of the paracellular pathway, the space between adjacent epithelial cells.[1] This guide will compare the barrier-enhancing effects of this compound with other compounds known to modulate intestinal permeability.
Quantitative Comparison of Barrier-Enhancing Effects
Direct head-to-head comparative studies of this compound against other barrier-enhancing compounds are limited in the available scientific literature. The following tables summarize the quantitative data found for this compound and other known tight junction modulators from various in vitro and in vivo studies. It is important to note that the experimental conditions, cell lines, and barrier disruption agents may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Barrier Function Data for this compound
| Cell Line | Barrier Disruption Agent | This compound Concentration | Outcome Measure | Result | Citation(s) |
| Caco-2 | AT-1002 (Zot fragment) | Not specified | TEER | Inhibited AT-1002-induced TEER reduction | [6] |
| Caco-2 | Gliadin fragments | Not specified | ZO-1 and Actin Redistribution | Inhibited redistribution and rearrangement | [6] |
| Caco-2 | Inflammatory Cytokines | 0.1 µM (apical) | Paracellular Permeability (Lucifer Yellow) | Significantly reduced passage | [7] |
| Caco-2BBe1 | Anoxia/Reoxygenation | 10 µM | TEER | Significantly increased TEER compared to untreated injured cells | [8] |
| IPEC-J2 (leaky gut model) | Not applicable | 1 µM | TEER | Significantly higher TEER compared to non-treated cells | [8] |
| MDCK | Calcium Switch Assay | Not specified | Tight Junction Assembly | Promoted TJ assembly and actin rearrangement | [9] |
Table 2: In Vitro Barrier Function Data for Other Known Compounds
| Compound | Cell Line | Concentration | Outcome Measure | Result | Citation(s) |
| Butyrate | Caco-2 | 2 mmol/L | TEER | Significant increase after 24h | [10] |
| Butyrate | Caco-2 | 1-10 mM | TEER | Ameliorated TNF-α/IFN-γ-induced decrease | [11] |
| Butyrate | Caco-2 | Not specified | Paracellular Permeability (Inulin-FITC) | Decreased paracellular flux | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing intestinal barrier function.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a widely accepted method for quantifying the integrity of epithelial cell monolayers.
Objective: To measure the electrical resistance across a cell monolayer, which is inversely proportional to its permeability to ions.
Materials:
-
Caco-2 or other suitable epithelial cells
-
Transwell® permeable supports (e.g., 12-well plates with 0.4 µm pore size polycarbonate membranes)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, nonessential amino acids, and penicillin-streptomycin)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)
-
Test compounds (e.g., this compound) and/or barrier disrupting agents
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2.6 x 10^5 cells/cm². Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.[12][13]
-
Monolayer Integrity Check: Before the experiment, measure the baseline TEER of the cell monolayers. Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²) are considered suitable for the assay.[14]
-
Experimental Treatment:
-
Gently wash the monolayers with pre-warmed (37°C) HBSS.
-
Add fresh culture medium containing the test compound (e.g., this compound at desired concentrations) to the apical and/or basolateral compartments.
-
In experiments involving a barrier disruptor, the disruptor can be added simultaneously with the test compound or after a pre-incubation period with the test compound.
-
-
TEER Measurement:
-
At specified time points, remove the Transwell® plate from the incubator.
-
Place the "chopstick" electrodes in the apical and basolateral compartments of each insert, ensuring the shorter electrode is in the apical side and the longer one in the basolateral side. Avoid touching the cell monolayer with the electrodes.
-
Record the resistance reading from the EVOM.
-
-
Data Analysis:
-
Subtract the resistance of a blank insert (without cells) from the resistance of each monolayer.
-
Multiply the resulting value by the surface area of the membrane to obtain the TEER in Ω x cm².
-
Compare the TEER values of treated groups to control groups.
-
Paracellular Permeability Assay
This assay measures the flux of non-metabolized molecules of a specific size across the cell monolayer.
Objective: To quantify the rate of passage of a tracer molecule through the paracellular pathway.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts (as described above)
-
Permeability tracer (e.g., Lucifer Yellow, FITC-dextran of a specific molecular weight, or [³H]-mannitol)
-
HBSS or other suitable buffer
-
Test compounds and/or barrier disrupting agents
-
Multi-well plate reader (for fluorescent tracers) or liquid scintillation counter (for radiolabeled tracers)
Procedure:
-
Prepare Cell Monolayers: Use differentiated Caco-2 monolayers with confirmed integrity (high TEER).
-
Experimental Treatment:
-
Wash the monolayers with pre-warmed HBSS.
-
Pre-incubate the monolayers with the test compound (e.g., this compound) for a specified duration.
-
-
Permeability Measurement:
-
Add the permeability tracer to the apical compartment (donor compartment).
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment (receiver compartment).
-
Replace the volume of the collected sample in the receiver compartment with fresh buffer.
-
-
Quantification:
-
Measure the concentration of the tracer in the collected samples using a plate reader or scintillation counter.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the tracer across the monolayer (amount per time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the tracer in the apical compartment.
-
-
Compare the Papp values between different treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of this compound and a general experimental workflow for its evaluation.
Caption: this compound's Mechanism of Action.
References
- 1. This compound: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. The potential utility of tight junction regulation in celiac disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Safety Operating Guide
Personal protective equipment for handling Larazotide Acetate
Essential Safety and Handling Guide for Larazotide Acetate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1] Understanding these is the first step in safe handling.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1]
Occupational Exposure and Storage Data
Adherence to established limits and storage conditions is critical for safety and product integrity.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No data available; no specific limit values have been established. | [1][2] |
| Recommended Storage (Powder) | -80°C for 2 years or -20°C for 1 year. | [1] |
| Recommended Storage (In Solvent) | -80°C for 2 years or -20°C for 1 year (sealed, away from moisture). | [1][3] |
| Shipping Conditions | Room temperature is acceptable for periods of less than two weeks. | [1] |
Operational and Disposal Plans
The following sections provide step-by-step guidance for handling this compound from receipt to disposal.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific handling task. All personnel must be trained in the proper use of PPE.[4][5]
Safe Handling Protocol
Always handle this compound in a designated area, such as a chemical fume hood or other well-ventilated enclosure, to prevent the formation and inhalation of dust and aerosols.[1][2]
-
Preparation:
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Decontaminate all work surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
-
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[2] Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2] |
Spill, Storage, and Disposal Workflow
A systematic approach to cleanup, storage, and disposal is essential to maintain a safe laboratory environment.
-
Spill Cleanup: In case of a spill, avoid dust formation.[2] Wear appropriate PPE, including a respirator and chemical-impermeable gloves.[2][6] For powders, gently sweep up and place into a sealed container for disposal.[6] For liquids, use an absorbent material.[1] Decontaminate the surface and prevent runoff into drains.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[1]
-
Disposal: All waste, including contaminated PPE and unused product, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6] One approved method involves mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
